molecular formula C6H8O3 B016906 5,6-Dihydro-2H-pyran-3-carboxylic acid CAS No. 100313-48-2

5,6-Dihydro-2H-pyran-3-carboxylic acid

Cat. No.: B016906
CAS No.: 100313-48-2
M. Wt: 128.13 g/mol
InChI Key: KZYJYFKCCFWQQU-UHFFFAOYSA-N
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Description

Research Applications and Scientific Value 5,6-Dihydro-2H-pyran-3-carboxylic acid (CAS 100313-48-2) is a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. This compound serves as a key precursor for the synthesis of a variety of derivatives, including esters and amides, which are valuable for screening in biological activity studies . Notably, research has demonstrated the application of this compound and its derivatives in several fields: Asymmetric Synthesis: This compound is a substrate for the enantioselective hydrogenation over cinchona alkaloid-modified palladium catalysts. This process is a critical step in the asymmetric synthesis of natural products, such as cockroach attractants . Agrochemical Research: Derivatives of this compound have been screened for insecticidal and fungicidal activities. For instance, the methyl ester derivative has shown a distinct knock-down effect against the fruit fly ( Drosophila melanogaster ), highlighting its potential in insect behavior and control studies . Handling and Safety This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Handle with appropriate precautions. Safety data indicates it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is harmful by inhalation, in contact with skin, and if swallowed . Always use personal protective equipment and work in a well-ventilated area, such as a chemical fume hood . Physical and Chemical Properties CAS Number: 100313-48-2 Molecular Formula: C 6 H 8 O 3 Molecular Weight: 128.13 g/mol Boiling Point: ~274.9 °C at 760 mmHg Flash Point: ~120.9 °C Density: ~1.3 g/cm³ Storage: Store refrigerated at 2-8°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYJYFKCCFWQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563454
Record name 5,6-Dihydro-2H-pyran-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100313-48-2
Record name 5,6-Dihydro-2H-pyran-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-2H-pyran-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of 5,6-Dihydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-2H-pyran-3-carboxylic acid (C₆H₈O₃, Mol. Wt.: 128.13 g/mol ) is a heterocyclic organic compound featuring a dihydropyran ring functionalized with a carboxylic acid. This structure serves as a versatile building block in organic and medicinal chemistry. Its applications include the asymmetric synthesis of natural products and agrochemical research, where its derivatives have shown potential insecticidal activity. Accurate structural elucidation and characterization are paramount for its use in these fields, making a thorough understanding of its spectroscopic properties essential.

This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Disclaimer: The following data are predicted based on the chemical structure and established principles of spectroscopy. Experimental values may vary based on solvent, concentration, and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the vinyl, ether, and aliphatic protons, in addition to the characteristic acidic proton.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~12.0 Broad Singlet 1H -COOH
~7.0 Triplet (t) 1H H-4 (Vinyl)
~4.3 Triplet (t) 2H H-2 (-O-CH₂-)
~3.8 Triplet (t) 2H H-6 (-O-CH₂-CH₂-)

| ~2.4 | Multiplet | 2H | H-5 (-CH₂-CH₂-C=) |

Note: The carboxylic acid proton signal can be broad and its chemical shift is highly dependent on solvent and concentration. It may also undergo D₂O exchange, causing the peak to disappear.[1][2]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) (ppm) Carbon Assignment
~170 C=O (Carboxylic Acid)
~140 C-4 (Vinyl)
~125 C-3 (Vinyl)
~68 C-2 (-O-CH₂)
~66 C-6 (-O-CH₂-CH₂-)

| ~22 | C-5 (-CH₂-CH₂-C=) |

Note: Carboxyl carbons typically absorb in the 165-185 ppm range.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[4]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2500 Strong, Very Broad O-H Stretch Carboxylic Acid
3100 - 3000 Medium =C-H Stretch Alkene
2960 - 2850 Medium C-H Stretch Alkane (CH₂)
1710 - 1690 Strong, Sharp C=O Stretch Carboxylic Acid (H-bonded dimer)
1680 - 1640 Medium C=C Stretch Alkene
1320 - 1210 Strong C-O Stretch Carboxylic Acid / Ether

| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid |

The broad O-H stretch is a hallmark of carboxylic acids and is due to extensive hydrogen bonding.[1][5][6] The C=O stretch is also a very strong and characteristic absorption.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.[8]

Table 4: Predicted Mass Spectrometry Data (ESI)

Adduct Predicted m/z
[M+H]⁺ 129.0546
[M+Na]⁺ 151.0366

| [M-H]⁻ | 127.0401 |

M represents the parent molecule, C₆H₈O₃.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a novel organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.[9][10] Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[11]

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.[12]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[13]

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]

    • Press the powder into a thin, transparent disk using a hydraulic press.

  • Sample Preparation (Thin Film/Solution):

    • Alternatively, dissolve the compound in a volatile solvent (e.g., chloroform), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.[15]

  • Data Acquisition:

    • Place the KBr disk or salt plate in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment or pure KBr disk.

    • Record the sample spectrum, typically by averaging multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance versus wavenumber.[4]

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[16]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol, acetonitrile, and/or water. A small amount of formic acid may be added to promote protonation for positive ion mode.[17]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 µL/min).[18]

    • Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate charged droplets.

    • Acquire spectra in both positive and negative ion modes to detect relevant adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

    • The mass analyzer (e.g., Time-of-Flight or Orbitrap) separates the ions based on their m/z ratio to generate the mass spectrum.[19]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interpretation Data Interpretation synthesis Synthesis & Purification prep_nmr Dissolve in Deuterated Solvent synthesis->prep_nmr prep_ir Prepare KBr Pellet or Thin Film synthesis->prep_ir prep_ms Dilute in Volatile Solvent synthesis->prep_ms acq_nmr NMR Spectrometer (¹H, ¹³C) prep_nmr->acq_nmr acq_ir FTIR Spectrometer prep_ir->acq_ir acq_ms ESI-MS Spectrometer prep_ms->acq_ms interp Correlate Spectra (NMR, IR, MS) acq_nmr->interp acq_ir->interp acq_ms->interp confirm Structure Elucidation & Confirmation interp->confirm

General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5,6-Dihydro-2H-pyran-3-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its fundamental characteristics, spectral properties, and synthetic methodologies to support ongoing research and development efforts.

Core Physical and Chemical Properties

This compound, with the chemical formula C₆H₈O₃, is a derivative of the dihydropyran ring system. The incorporation of a carboxylic acid functional group makes it a versatile building block for the synthesis of more complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₈O₃[2][3][4]
Molecular Weight 128.13 g/mol [2][3]
CAS Number 100313-48-2[2][3][4]
Boiling Point ~274.9 °C at 760 mmHg (Predicted)[1]
Flash Point ~120.9 °C (Predicted)[1]
Density ~1.3 g/cm³ (Predicted)[1]
pKa 4-5 (Typical for carboxylic acids)[5]

Note: Some physical properties are predicted and have not been experimentally verified in the available literature.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known properties of its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations.[1][6] Another key feature is the strong carbonyl (C=O) stretching band, which for a dimerized carboxylic acid is typically observed between 1760-1690 cm⁻¹.[6] The C-O stretching vibration is expected in the 1320-1210 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet in the 10-12 ppm region.[7][8] Protons on the dihydropyran ring would exhibit complex splitting patterns in the aliphatic and vinylic regions of the spectrum.

Mass Spectrometry

The mass spectrum of a carboxylic acid often shows a molecular ion peak, although it can be weak for straight-chain acids.[] Characteristic fragmentation patterns include the loss of the hydroxyl group ([M-17]) and the entire carboxyl group ([M-45]).[8][] Predicted mass spectral data for various adducts of this compound are available.[12]

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺129.05463
[M+Na]⁺151.03657
[M-H]⁻127.04007
Source:[12]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively detailed in single literature sources. However, related synthetic transformations and purification techniques provide valuable insights.

Synthesis

A plausible synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (5,6-dihydro-2H-pyran-3-yl)methanol. A general method for the oxidation of a similar alcohol, ((2S,3R)-3-(4-Methoxybenzyloxy)-3,6-dihydro-2H-pyran-2-yl)methanol, to its corresponding carboxylic acid utilizes TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BAIB ((diacetoxy)iodobenzene) as the oxidizing agents.[13]

Illustrative Oxidation Workflow:

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification cluster_product Final Product Starting Alcohol (5,6-dihydro-2H-pyran-3-yl)methanol in CH2Cl2/H2O Reaction Stir at 0 °C to room temperature Starting Alcohol->Reaction TEMPO TEMPO (catalyst) TEMPO->Reaction BAIB BAIB (oxidant) BAIB->Reaction Quench Quench Reaction Reaction->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound via oxidation.

Purification

Purification of carboxylic acids can often be achieved through recrystallization or column chromatography. For a related pyran derivative, purification was successfully performed using column chromatography on silica gel with a mixture of ethyl acetate and petroleum ether as the eluent.[13] The choice of solvent for recrystallization depends on the solubility of the compound and its impurities.

Illustrative Purification Workflow:

G Crude Product Crude this compound Dissolve Dissolve in a minimum amount of a suitable solvent Crude Product->Dissolve Load Load onto a silica gel column Dissolve->Load Elute Elute with a solvent gradient (e.g., ethyl acetate/hexanes) Load->Elute Collect Collect fractions containing the pure product Elute->Collect Combine Combine pure fractions Collect->Combine Evaporate Evaporate solvent Combine->Evaporate Pure Product Pure this compound Evaporate->Pure Product

Caption: General workflow for the purification of this compound by column chromatography.

Chemical Reactivity and Stability

This compound can undergo reactions typical of both α,β-unsaturated carboxylic acids and dihydropyrans.

  • Hydrogenation: The double bond in the dihydropyran ring can be selectively hydrogenated. For instance, the enantioselective hydrogenation of this compound over a modified palladium catalyst is a key step in the synthesis of a cockroach attractant.[14][15]

  • Esterification and Amidation: The carboxylic acid group can be converted to esters and amides, which have been screened for insecticidal and fungicidal activities.[15]

  • Stability: The stability of similar dihydropyran structures can be influenced by pH and temperature. The carboxylic acid group's protonation state will change with pH, affecting solubility and reactivity.

Illustrative Reactivity Pathways:

G DHPC This compound Hydrogenation Hydrogenation (e.g., H2, Pd/C) DHPC->Hydrogenation Esterification Esterification (e.g., ROH, H+) DHPC->Esterification Amidation Amidation (e.g., R2NH, coupling agent) DHPC->Amidation THPC Tetrahydropyran-3-carboxylic acid Hydrogenation->THPC Ester Ester Derivative Esterification->Ester Amide Amide Derivative Amidation->Amide

Caption: Key chemical reactions of this compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is warranted to fully characterize its physical properties and optimize its synthetic and purification protocols.

References

Discovery and history of 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dihydro-2H-pyran-3-carboxylic acid is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable precursor for the synthesis of a variety of more complex molecules, including natural products and biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in asymmetric synthesis and agrochemical research. Detailed experimental protocols and structured data are presented to facilitate its use in a laboratory setting.

Introduction and Historical Context

While the precise moment of discovery and the first synthesis of this compound are not extensively documented in readily available literature, its significance has grown in specialized areas of organic chemistry. The compound, a derivative of the dihydropyran ring system, has emerged as a key building block in synthetic chemistry. Research involving this molecule has notably focused on its utility as a substrate in asymmetric catalysis and for the development of bioactive molecules.[1] Derivatives of this compound have been investigated for their potential as insecticides and fungicides, with its methyl ester showing a notable effect against the fruit fly, Drosophila melanogaster.[2]

Physicochemical Properties

This compound is typically an off-white to light yellow powder.[3] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 100313-48-2[1][4]
Molecular Formula C₆H₈O₃[1][4]
Molecular Weight 128.13 g/mol [1][4]
Boiling Point ~274.9 °C at 760 mmHg[1]
Flash Point ~120.9 °C[1]
Density ~1.3 g/cm³[1]
Appearance Off-white to light yellow powder[3]
Purity (typical) ≥95%[4][]

Synthesis and Experimental Protocols

While a definitive first synthesis is not documented, modern synthetic routes are available. One of the most prominent applications of this compound is its use as a precursor in the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant.[6] This transformation is achieved through enantioselective hydrogenation.

Key Synthesis: Enantioselective Hydrogenation

The key step in this synthesis is the enantioselective hydrogenation of the carbon-carbon double bond in this compound. This reaction is typically carried out using a palladium catalyst supported on alumina, modified with a chiral cinchona alkaloid, such as cinchonidine. This method has been shown to produce the saturated product with high optical purity.[2][6]

Experimental Protocol: Enantioselective Hydrogenation of this compound [2][6]

Materials:

  • This compound

  • 5% Palladium on Alumina (Pd/Al₂O₃) catalyst

  • Cinchonidine (modifier)

  • Solvent (e.g., Toluene, Ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: The 5% Pd/Al₂O₃ catalyst is pre-treated and modified with cinchonidine in a suitable solvent. The concentration of the modifier is crucial for achieving good enantioselectivity.

  • Reaction Setup: The substrate, this compound, is dissolved in the chosen solvent in a high-pressure reactor. The modified catalyst is then added to this solution.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred vigorously at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude product, tetrahydro-2H-pyran-3-carboxylic acid, can be purified by crystallization or chromatography.

  • Esterification: To obtain the target cockroach attractant, the purified carboxylic acid is esterified to its methyl ester, methyl (+)-tetrahydro-2H-pyran-3-carboxylate, using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst).

Expected Outcome:

This procedure can yield the saturated product with an optical purity of up to 89% enantiomeric excess (ee).[6]

Logical Workflow of the Synthesis

G cluster_start Starting Material cluster_process Process cluster_product Intermediate Product cluster_final_process Final Process cluster_final_product Final Product A This compound B Enantioselective Hydrogenation A->B  H₂, Pd/Al₂O₃, Cinchonidine C (+)-Tetrahydro-2H-pyran-3-carboxylic acid B->C D Esterification C->D  Methanol, Acid Catalyst E Methyl (+)-tetrahydro-2H-pyran-3-carboxylate (Cockroach Attractant) D->E

Caption: Synthetic pathway from this compound.

Applications in Drug Development and Agrochemicals

The primary documented applications of this compound and its derivatives are in the fields of agrochemicals and as intermediates in the synthesis of biologically active molecules.

  • Pheromone Synthesis: As detailed above, it is a crucial precursor for the asymmetric synthesis of a cockroach attractant.[2][6]

  • Agrochemical Screening: Derivatives, including amides and esters of this compound, have been evaluated in insecticidal, fungicidal, and acaricidal screening programs.[2] This suggests its potential as a scaffold for the development of new crop protection agents.

The structural motif of the dihydropyran ring is present in numerous natural products and pharmaceuticals, indicating that this compound could serve as a versatile starting material for the synthesis of various bioactive compounds.

Signaling Pathways and Logical Relationships

The primary described utility of this compound is as a synthetic intermediate rather than a modulator of specific biological signaling pathways. The logical relationship in its main application is a straightforward synthetic transformation.

G A This compound (Substrate) D Enantioselective Hydrogenation (Chemical Transformation) A->D B Chiral Catalyst System (e.g., Pd/Al₂O₃ + Cinchonidine) B->D C Hydrogen Source (H₂ gas) C->D E Chiral Saturated Carboxylic Acid (Product) D->E

Caption: Key components in the enantioselective hydrogenation.

Conclusion

This compound is a valuable heterocyclic building block with demonstrated utility in the asymmetric synthesis of natural products and potential applications in the agrochemical sector. While its early history is not prominently detailed, its modern applications highlight its importance as a synthetic intermediate. The detailed protocols and data presented in this guide are intended to support further research and development efforts utilizing this versatile compound.

References

An In-depth Technical Guide to 5,6-Dihydro-2H-pyran-3-carboxylic Acid (CAS Number: 100313-48-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-2H-pyran-3-carboxylic acid, identified by the CAS number 100313-48-2, is a heterocyclic organic compound. It belongs to the class of dihydropyrans, which are known for their versatile applications in organic synthesis and their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on information relevant to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a derivative of pyran, featuring a partially saturated six-membered ring containing an oxygen atom and a carboxylic acid functional group. The presence of these functionalities makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 100313-48-2
Synonyms 3,6-Dihydro-2H-pyran-5-carboxylic acid
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance Off-white to light yellow powder
Purity Typically ≥95%
Boiling Point ~274.9 °C at 760 mmHg
SMILES O=C(O)C1=CCCOC1

Synthesis and Experimental Protocols

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, the scientific literature suggests a common synthetic route involving the oxidation of its corresponding aldehyde, 5,6-dihydro-2H-pyran-3-carboxaldehyde.

Experimental Workflow: Synthesis via Oxidation

G start 5,6-Dihydro-2H-pyran-3-carboxaldehyde reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., PCC, Oxone, H2O2) oxidant->reaction solvent Solvent (e.g., Acetonitrile, Acetic Acid) solvent->reaction product This compound reaction->product purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Detailed Methodologies:

A variety of oxidizing agents can be employed for the conversion of aldehydes to carboxylic acids.[1] Common methods include:

  • Pyridinium Chlorochromate (PCC) Catalyzed Oxidation: This method often utilizes H₅IO₆ as the terminal oxidant in a solvent like acetonitrile.[1]

  • Oxone® Oxidation: This protocol offers a mild and efficient alternative to metal-mediated oxidations.[1]

  • Hydrogen Peroxide with a Catalyst: Vanadium complexes, such as VO(acac)₂, can catalyze the oxidation of aldehydes to carboxylic acids in the presence of hydrogen peroxide.[1]

The choice of oxidant and reaction conditions would require optimization for this specific substrate to achieve high yield and purity.

Enantioselective Hydrogenation

A notable study focuses on the enantioselective hydrogenation of this compound to produce methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a known cockroach attractant.[2][3]

Experimental Protocol: Enantioselective Hydrogenation

This process typically involves the use of a chiral catalyst, such as a cinchona alkaloid-modified palladium catalyst (e.g., 5% Pd/Al₂O₃ modified by cinchonidine), under a hydrogen atmosphere.[2][3] The reaction conditions, including solvent, temperature, and pressure, would be critical for achieving high enantioselectivity.

G substrate This compound reaction Hydrogenation substrate->reaction catalyst Chiral Catalyst (e.g., Cinchona-modified Pd/Al2O3) catalyst->reaction hydrogen H2 (gas) hydrogen->reaction product Chiral Tetrahydro-2H-pyran-3-carboxylic Acid Derivative reaction->product

Caption: Workflow for the enantioselective hydrogenation of the target compound.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited in the public domain, the broader class of dihydropyranones has been shown to exhibit a wide range of pharmacological activities, including:

  • Antitumor [4][5]

  • Antifungal [4][5]

  • Antimicrobial [4][5]

  • Anti-inflammatory [4][5]

These activities suggest that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Its derivatives have been investigated for their potential as insecticidal and fungicidal agents.[2]

Signaling Pathway Involvement (Hypothetical)

Given the structural similarities to other biologically active pyran derivatives, it is plausible that this compound or its derivatives could interact with various signaling pathways. For instance, some pyran-containing compounds have been identified as inhibitors of key cellular kinases.

G compound This compound (or its derivatives) kinase Cellular Kinase (e.g., mTOR, CDK2) compound->kinase Inhibition (Potential) downstream Downstream Signaling kinase->downstream response Cellular Response (e.g., Proliferation, Inflammation) downstream->response

Caption: Hypothetical interaction with a cellular signaling pathway.

It is important to note that this represents a potential area of investigation, and further experimental validation is required to confirm any such activity.

Suppliers

This compound is available from several chemical suppliers, typically for research and development purposes. Some of the known suppliers include:

  • AChemBlock[6]

  • BOC Sciences

  • BLD Pharmatech Co., Ltd.

  • Fluorochem

  • AK Scientific, Inc.

  • ChemBridge Corporation

Conclusion

This compound (CAS 100313-48-2) is a heterocyclic compound with potential as a versatile building block in medicinal chemistry and drug discovery. While detailed information on its specific biological activities and mechanisms of action is currently limited, the known bioactivities of the dihydropyranone class of compounds suggest that it is a promising scaffold for further investigation. The available information on its synthesis, primarily through the oxidation of its corresponding aldehyde, and its use in enantioselective reactions, provides a foundation for researchers to explore its potential in developing novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and potential applications in drug development.

References

The Biological Frontier of 5,6-Dihydro-2H-pyran-3-carboxylic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dihydro-2H-pyran-3-carboxylic acid scaffold is a promising heterocyclic motif that has garnered significant interest in medicinal chemistry. As a privileged structure, the pyran ring and its derivatives are known to exhibit a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of derivatives of this compound, with a focus on their anticancer and antimicrobial potential. While direct biological data on the parent compound remains limited in publicly accessible research, this paper will focus on the activities of closely related dihydropyran carboxylic acid and carboxamide derivatives to provide a comprehensive understanding of their potential.

Anticancer Activity of Dihydropyran Carboxylic Acid Derivatives

Several studies have highlighted the potential of dihydropyran derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives showing promising activity.

Quantitative Cytotoxicity Data

The antiproliferative activity of various dihydropyran derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported cytotoxic activities of dihydropyrano[4,3-b]pyran-3-carboxylate and dihydropyridine carboxylic acid derivatives.

Table 1: Cytotoxicity of Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Derivatives [1]

Compound IDSubstitution on Phenyl RingSW-480 (IC50 in µM)MCF-7 (IC50 in µM)
4g4-NO234.642.6
4i4-Cl35.934.2
4j3,4,5-(OCH3)338.626.6

Table 2: Cytotoxicity of Dihydropyridine Carboxylic Acid Derivatives against HCT-15 Cell Line [2][3]

Compound IDStructureHCT-15 (IC50 in µM)
3a(Structure not specified in source)7.94 ± 1.6
3b(Structure not specified in source)9.24 ± 0.9
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solutions and are solubilized using a solubilizing agent, typically dimethyl sulfoxide (DMSO). The intensity of the purple color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (usually between 550 and 600 nm) using a microplate reader.[6]

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for another 24 to 72 hours.

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 620 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation_24h_1 Incubate for 24h Cell_Seeding->Incubation_24h_1 Allow attachment Add_Compounds Add Test Compounds Incubation_24h_1->Add_Compounds Incubation_24_72h Incubate for 24-72h Add_Compounds->Incubation_24_72h Induce cytotoxicity Add_MTT Add MTT Solution Incubation_24_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Formazan formation Solubilize Solubilize Formazan Incubation_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and apoptosis.[8][9][10] Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for anticancer drug development.[11] Some natural products containing dihydropyran motifs have been shown to exert their anticancer effects by inhibiting this pathway.[9]

The proposed mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of Akt. The deactivation of Akt leads to the downstream inhibition of mTOR, a key regulator of protein synthesis and cell growth. Ultimately, the inhibition of the PI3K/Akt/mTOR pathway can induce apoptosis (programmed cell death) in cancer cells.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Dihydropyran Dihydropyran Derivative Dihydropyran->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dihydropyran derivatives.

Antimicrobial Activity of Dihydropyran Derivatives

Derivatives of pyran have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

Table 3: Antimicrobial Activity of 2H-Pyran-3(6H)-one Derivatives [12]

Compound IDStructureS. aureus (MIC in µg/mL)Streptococcus sp. (MIC in µg/mL)
8a2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one1.56-
92-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one-0.75
Experimental Protocol: Disk Diffusion Method for Antimicrobial Susceptibility Testing

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[13][14]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting the growth of the bacterium, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.[14]

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium, typically equivalent to a 0.5 McFarland turbidity standard.[14]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate. A disk containing the solvent used to dissolve the compound serves as a negative control, and a disk with a standard antibiotic is used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.

  • Interpretation: The susceptibility of the bacterium to the compound is determined by comparing the diameter of the zone of inhibition to established standards.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Prepare_Inoculum Prepare Bacterial Inoculum Inoculate_Plate Inoculate Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply Compound-impregnated Disks Inoculate_Plate->Apply_Disks Incubate_Plate Incubate Plate for 18-24h Apply_Disks->Incubate_Plate Allow diffusion Measure_Zones Measure Zones of Inhibition Incubate_Plate->Measure_Zones Determine_Susceptibility Determine Susceptibility Measure_Zones->Determine_Susceptibility

Caption: Workflow of the disk diffusion method for antimicrobial susceptibility testing.

Conclusion

The available scientific literature strongly suggests that the dihydropyran scaffold, particularly when functionalized with a carboxylic acid or its derivatives, holds significant potential for the development of novel therapeutic agents. Derivatives have demonstrated noteworthy in vitro anticancer activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. The inhibition of the PI3K/Akt/mTOR signaling pathway has been identified as a potential mechanism for their cytotoxic effects. Furthermore, certain dihydropyran derivatives have shown promising antimicrobial activity, particularly against Gram-positive bacteria.

It is important to note that a significant portion of the existing research focuses on more complex, fused dihydropyran systems. There is a clear need for further investigation into the biological activities of this compound and its direct amide and ester derivatives. Such studies would provide a more precise understanding of the structure-activity relationships within this specific chemical class and could lead to the identification of lead compounds with improved potency and selectivity for future drug development efforts. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to build upon in exploring the full therapeutic potential of this promising class of heterocyclic compounds.

References

The Emerging Potential of 5,6-Dihydro-2H-pyran-3-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Drug Discovery

The 5,6-Dihydro-2H-pyran-3-carboxylic acid core is a privileged heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its inherent structural features, including a flexible dihydropyran ring and a modifiable carboxylic acid group, offer a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and potential applications of this promising molecular framework, with a focus on its utility in the development of anticancer, antimicrobial, and neuroprotective agents.

Anticancer Applications: Targeting Cell Cycle Regulation

Derivatives of the dihydropyran scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).

Dihydropyrano[4,3-b]pyran Derivatives as CDK2 Inhibitors

A series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives, which can be considered elaborated structures of the this compound core, have been synthesized and evaluated for their anti-proliferative activity.[1] Molecular docking studies have revealed that these compounds effectively occupy the ATP-binding pocket of CDK2.[1] The dihydropyran ring, in particular, has been observed to form crucial hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.[1]

Table 1: Anti-proliferative Activity of Dihydropyrano[4,3-b]pyran Derivatives [1]

CompoundSubstitution on Phenyl RingIC50 SW-480 (μM)IC50 MCF-7 (μM)
4g 4-NO₂34.642.6
4i 4-Cl35.934.2
4j 3,4,5-(OCH₃)₃38.626.6

Experimental Protocol: Synthesis of Dihydropyrano[4,3-b]pyran Derivatives [1]

A mixture of an appropriate aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol) in ethanol (10 mL) was treated with piperidine (0.1 mmol). The reaction mixture was refluxed for 6-8 hours and then cooled to room temperature. The resulting solid was filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure product.

Experimental Protocol: MTT Assay for Anti-proliferative Activity [1]

Human cancer cell lines (SW-480 and MCF-7) were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

CDK2_Inhibition cluster_pathway CDK2/Cyclin E Signaling Pathway cluster_inhibition Inhibition by Dihydropyran Derivative G1_Phase G1 Phase Cyclin_E Cyclin E G1_Phase->Cyclin_E Upregulation S_Phase S Phase CDK2 CDK2 Cyclin_E->CDK2 Binding and Activation pRb pRb CDK2->pRb Phosphorylation CDK2_Inhibition E2F E2F pRb->E2F Release Gene_Transcription Gene Transcription for S Phase Entry E2F->Gene_Transcription Gene_Transcription->S_Phase Progression Dihydropyran_Derivative Dihydropyran Derivative Dihydropyran_Derivative->CDK2_Inhibition CDK2_Inhibition->CDK2

Diagram 1: Inhibition of the CDK2/Cyclin E pathway by dihydropyran derivatives.

Antimicrobial Potential: A Scaffold for Novel Antibacterials

The dihydropyran ring is a versatile scaffold that has been explored for the development of novel antimicrobial agents. While data on direct derivatives of this compound is limited, studies on structurally related dihydropyridines, which share a similar six-membered heterocyclic ring, provide valuable insights into their potential.

1,4-Dihydropyridine Derivatives as Bacterial Growth Inhibitors

Certain 1,4-dihydropyridine derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria.[2] The mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes.

Table 2: Minimum Inhibitory Concentrations (MIC) of a 1,4-Dihydropyridine Derivative [2]

MicroorganismMIC (μg/mL)
Mycobacterium smegmatis9
Staphylococcus aureus25
Escherichia coli100

Experimental Protocol: Broth Microdilution Assay for MIC Determination [2][3]

Bacterial strains were cultured in appropriate broth media. Two-fold serial dilutions of the test compounds were prepared in a 96-well microtiter plate. An inoculum of the bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental_Workflow Start Start: Compound Synthesis and Purification Characterization Structural Characterization (NMR, MS) Start->Characterization Stock_Solution Prepare Stock Solutions in DMSO Characterization->Stock_Solution Serial_Dilution Perform Serial Dilutions in 96-well plates Stock_Solution->Serial_Dilution Incubation Add Inoculum to Wells and Incubate Serial_Dilution->Incubation Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Inoculum->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End End: Data Analysis MIC_Determination->End

Diagram 2: Experimental workflow for antimicrobial activity screening.

Neuroprotective Effects: Modulating Inflammatory Pathways

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. The modulation of inflammatory pathways in the central nervous system represents a promising therapeutic strategy. Dihydropyran-containing compounds have been investigated for their potential to mitigate neuroinflammation.

Potential Role in Modulating Neuroinflammatory Pathways

While direct evidence for this compound derivatives in neuroinflammation is still emerging, the general anti-inflammatory properties of pyran-based compounds suggest their potential in this area.[4] Key inflammatory pathways in the brain involve the activation of microglia and astrocytes, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as reactive oxygen species (ROS) and nitric oxide (NO).[5][6] Compounds that can suppress the activation of these pathways, for example by inhibiting signaling molecules like NF-κB or MAP kinases, could have therapeutic value in neurodegenerative disorders.

Neuroinflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cells Cellular Response cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators cluster_effects Pathological Effects Stimulus e.g., LPS, Aβ plaques TLR4 TLR4 Stimulus->TLR4 Microglia Microglia NF_kB NF-κB Pathway Microglia->NF_kB MAPK MAPK Pathway Microglia->MAPK Astrocytes Astrocytes Neuronal_Damage Neuronal Damage Astrocytes->Neuronal_Damage TLR4->Microglia Cytokines Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Chemokines Chemokines NF_kB->Chemokines ROS_NO ROS, NO MAPK->ROS_NO Cytokines->Astrocytes ROS_NO->Neuronal_Damage Dihydropyran_Derivative Potential Target for Dihydropyran Derivatives Dihydropyran_Derivative->NF_kB Dihydropyran_Derivative->MAPK

References

An In-depth Technical Guide on the Structural Elucidation of 5,6-Dihydro-2H-pyran-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5,6-Dihydro-2H-pyran-3-carboxylic acid and its positional isomers. The focus is on the application of modern spectroscopic and analytical techniques to unambiguously determine the chemical structure of these compounds, which are valuable building blocks in medicinal chemistry and drug discovery.

Introduction to this compound and Its Isomers

This compound (molecular formula C₆H₈O₃) and its isomers are heterocyclic compounds that feature a dihydropyran ring and a carboxylic acid functional group. The position of the double bond and the carboxylic acid substituent on the pyran ring gives rise to several positional isomers, each with unique physicochemical properties and potential biological activities. Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutic agents.

This guide will focus on the structural elucidation of the parent compound and its key isomers, including 3,4-Dihydro-2H-pyran-5-carboxylic acid and 3,6-Dihydro-2H-pyran-4-carboxylic acid.

Spectroscopic and Analytical Data for Structural Elucidation

The structural elucidation of these isomers relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of dihydropyran carboxylic acid isomers.

Table 1: Representative ¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

ProtonThis compound (Predicted)3,4-Dihydro-2H-pyran-5-carboxylic acid (Predicted)3,6-Dihydro-2H-pyran-4-carboxylic acid (Predicted)
Olefinic H~6.8 - 7.2 (t)~7.0 - 7.4 (s)~5.8 - 6.2 (m)
-CH₂-O-~4.1 - 4.4 (t)~4.2 - 4.5 (t)~4.0 - 4.3 (m)
Allylic CH₂~2.2 - 2.5 (m)~2.3 - 2.6 (t)~2.1 - 2.4 (m)
Homoallylic CH₂~3.7 - 4.0 (t)-~3.6 - 3.9 (m)
-COOH~10.0 - 13.0 (br s)~10.0 - 13.0 (br s)~10.0 - 13.0 (br s)

Table 2: Representative ¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)

CarbonThis compound[1]3,4-Dihydro-2H-pyran-5-carboxylic acid (Predicted)3,6-Dihydro-2H-pyran-4-carboxylic acid (Predicted)
-COOH~165 - 175~165 - 175~165 - 175
C=C (quaternary)~130 - 140~135 - 145~125 - 135
C=C (CH)~120 - 130~125 - 135~120 - 130
-CH₂-O-~65 - 70~60 - 65~60 - 65
Allylic CH₂~20 - 25~25 - 30~20 - 25
Homoallylic CH₂~60 - 65-~60 - 65
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For dihydropyran carboxylic acids, the characteristic absorption bands are due to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the double bond.

Table 3: Characteristic IR Absorption Bands (in cm⁻¹)

Functional GroupAbsorption RangeDescription
O-H (Carboxylic Acid)2500 - 3300Very broad
C=O (Carboxylic Acid)1700 - 1725Strong, sharp
C=C (Alkene)1640 - 1680Medium
C-O (Ether)1050 - 1150Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the predicted monoisotopic mass is 128.04735 Da.

Table 4: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺129.05463
[M+Na]⁺151.03657
[M-H]⁻127.04007
[M]⁺128.04680

Common fragmentation pathways for carboxylic acids involve the loss of H₂O and CO₂. The specific fragmentation pattern of the pyran ring will be unique to each isomer and can be used for their differentiation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structural elucidation.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of dihydropyran carboxylic acid isomers.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Sample of the dihydropyran carboxylic acid isomer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube. Add a small amount of TMS as an internal standard (δ 0.00 ppm).

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

    • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify the dihydropyran carboxylic acid isomers and to obtain their mass spectra. Due to the polarity and low volatility of carboxylic acids, derivatization is often required.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column (e.g., a non-polar or medium-polarity column like DB-5ms)

  • Derivatization reagent (e.g., BSTFA for silylation or BF₃/methanol for esterification)

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • Sample of the dihydropyran carboxylic acid isomer

Procedure:

  • Derivatization (Esterification Example):

    • Dissolve approximately 1 mg of the sample in 1 mL of methanol.

    • Add a few drops of a catalyst, such as BF₃-methanol complex.

    • Heat the mixture at 60-80°C for 15-30 minutes.

    • After cooling, extract the methyl ester derivative with a non-polar solvent like hexane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to 250-280°C. Inject 1 µL of the derivatized sample in splitless mode.

    • Oven Program: Start with an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 250-300°C. Hold at the final temperature for 5-10 minutes.

    • Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to 200-230°C and the quadrupole temperature to 150°C. Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the peak to determine the molecular ion and the fragmentation pattern.

    • Compare the obtained mass spectrum with library databases for identification.

Visualization of Workflows and Relationships

Graphical representations of experimental workflows and logical relationships are essential for a clear understanding of the structural elucidation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Isomers purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (optional) purification->xray data_integration Data Integration & Interpretation nmr->data_integration ms->data_integration ir->data_integration xray->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and structural elucidation of chemical compounds.

nmr_elucidation_pathway cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis start Isolated Isomer h1_nmr 1H NMR (Proton Environment, Multiplicity) start->h1_nmr c13_nmr 13C NMR (Number of Carbons, Chemical Shift) start->c13_nmr cosy COSY (H-H Connectivity) h1_nmr->cosy hsqc HSQC/HMQC (Direct C-H Connectivity) c13_nmr->hsqc structure Proposed Structure cosy->structure hmbc HMBC (Long-range C-H Connectivity) hsqc->hmbc hmbc->structure

Caption: Logical pathway for structure determination using various NMR spectroscopy techniques.

drug_discovery_pathway cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials target_id Target Identification synthesis Compound Synthesis & Elucidation target_id->synthesis screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead adme ADME/Tox Studies hit_to_lead->adme in_vivo In Vivo Efficacy adme->in_vivo phase1 Phase I in_vivo->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3

Caption: A simplified representation of a typical drug discovery and development pipeline.

Conclusion

The structural elucidation of this compound and its isomers is a critical step in harnessing their potential in various scientific fields, particularly in drug development. A systematic approach employing a combination of modern analytical techniques, primarily NMR spectroscopy, mass spectrometry, and IR spectroscopy, is essential for unambiguous structure determination. The detailed protocols and data interpretation guidelines presented in this technical guide provide a solid foundation for researchers and scientists working with these and related heterocyclic compounds. The logical workflows visualized through diagrams offer a clear roadmap for the process of moving from a newly synthesized compound to a fully characterized molecule with potential for further development.

References

Methodological & Application

Synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid methyl ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid methyl ester, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The protocols outlined below are based on established chemical principles, including the Diels-Alder reaction for the formation of the dihydropyran ring and subsequent esterification.

I. Introduction

This compound methyl ester and its derivatives are important intermediates in the synthesis of various biologically active molecules. The dihydropyran moiety is a common scaffold in natural products and pharmaceuticals. Notably, derivatives of this compound have been investigated for their potential as insecticidal agents, highlighting their relevance in agrochemical research. The synthesis of the title compound can be efficiently achieved through a two-step process: a hetero-Diels-Alder reaction to construct the dihydropyran ring, followed by esterification of the resulting carboxylic acid.

II. Synthesis Pathway Overview

The overall synthetic strategy involves two key transformations:

  • Hetero-Diels-Alder Reaction: The synthesis of the precursor, this compound, can be accomplished via a [4+1] cycloaddition reaction between a suitable diene and a dienophile. A common approach involves the reaction of acrolein (the diene component) with an acrylic acid derivative (the dienophile component).

  • Fischer Esterification: The subsequent conversion of the carboxylic acid to its methyl ester is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Synthesis_Pathway A Acrolein C This compound A->C Hetero-Diels-Alder Reaction B Acrylic Acid B->C E This compound methyl ester C->E Fischer Esterification D Methanol D->E

Caption: Overall synthesis pathway for this compound methyl ester.

III. Experimental Protocols

A. Synthesis of this compound (Precursor)

This protocol describes a potential hetero-Diels-Alder reaction for the synthesis of the carboxylic acid precursor.

Materials:

  • Acrolein

  • Acrylic acid

  • Hydroquinone (inhibitor)

  • Toluene (or another suitable high-boiling solvent)

  • Lewis acid catalyst (e.g., AlCl₃, optional)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a solution of acrylic acid (1.0 equivalent) and a catalytic amount of hydroquinone in a suitable solvent (e.g., toluene) in a round-bottom flask, add acrolein (1.2 equivalents).

  • If a Lewis acid catalyst is used, it should be added cautiously at this stage.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data (Expected):

ParameterValue
Yield60-80% (typical for Diels-Alder reactions of this type)
Purity>95% (after purification)
B. Synthesis of this compound methyl ester

This protocol details the Fischer esterification of the precursor carboxylic acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure methyl ester.

Quantitative Data (Expected):

ParameterValue
Yield85-95%
Purity>98% (after purification)
Boiling PointData not readily available, to be determined experimentally

IV. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Workflow cluster_0 Synthesis of Precursor Acid cluster_1 Esterification A Reactants: Acrolein, Acrylic Acid B Diels-Alder Reaction A->B C Workup & Purification B->C D This compound C->D E Reactants: Precursor Acid, Methanol F Fischer Esterification E->F G Workup & Purification F->G H Final Product: Methyl Ester G->H

Caption: Experimental workflow for the synthesis of the target methyl ester.

V. Characterization Data (Predicted)

While specific experimental data for the title compound is not widely published, the following are predicted spectroscopic characteristics based on its structure.

¹H NMR (CDCl₃, 400 MHz):

  • δ ~7.0 ppm (t, 1H, vinylic proton at C4)

  • δ ~4.3 ppm (t, 2H, protons at C2)

  • δ 3.75 ppm (s, 3H, methyl ester protons)

  • δ ~2.4 ppm (m, 2H, protons at C5)

  • δ ~1.9 ppm (m, 2H, protons at C6)

¹³C NMR (CDCl₃, 101 MHz):

  • δ ~166 ppm (C=O, ester)

  • δ ~140 ppm (C4)

  • δ ~125 ppm (C3)

  • δ ~68 ppm (C2)

  • δ 51.5 ppm (OCH₃)

  • δ ~25 ppm (C5)

  • δ ~22 ppm (C6)

IR (neat):

  • ~2950 cm⁻¹ (C-H stretch)

  • ~1720 cm⁻¹ (C=O stretch, ester)

  • ~1650 cm⁻¹ (C=C stretch)

  • ~1250, 1100 cm⁻¹ (C-O stretch)

Mass Spectrometry (EI):

  • m/z (%): 142 (M⁺), 111, 83, 55.

VI. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Acrolein is highly toxic and flammable; handle with extreme caution.

  • Concentrated sulfuric acid is highly corrosive; handle with care.

  • Follow standard laboratory procedures for handling and disposing of chemicals.

VII. Conclusion

The synthesis of this compound methyl ester can be reliably achieved through a two-step sequence involving a hetero-Diels-Alder reaction followed by Fischer esterification. The provided protocols offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful execution of these procedures and appropriate purification techniques will yield the target compound in good purity and yield, ready for further applications.

Application Notes and Protocols: Enantioselective Hydrogenation of 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective hydrogenation of 5,6-Dihydro-2H-pyran-3-carboxylic acid to produce chiral Tetrahydro-2H-pyran-3-carboxylic acid. This transformation is a key step in the synthesis of various bioactive molecules and pharmaceutical intermediates.

Introduction

The enantioselective hydrogenation of prochiral α,β-unsaturated carboxylic acids is a powerful method for producing enantiomerically enriched saturated carboxylic acids. In this context, the hydrogenation of this compound presents a valuable route to chiral Tetrahydro-2H-pyran-3-carboxylic acid, a versatile building block in organic synthesis. A notable application of this reaction is in the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate.[1][2]

A highly effective method for this transformation employs a heterogeneous catalyst system consisting of palladium supported on alumina (Pd/Al2O3) and modified with a chiral cinchona alkaloid, such as cinchonidine. This catalytic system has been shown to produce the desired saturated product with high optical purity.[1][2]

Reaction Scheme

reaction_scheme sub This compound prod Tetrahydro-2H-pyran-3-carboxylic acid sub->prod H2 (g) Catalyst: 5% Pd/Al2O3 Chiral Modifier: Cinchonidine Solvent

Caption: Enantioselective Hydrogenation of this compound.

Catalytic System and Performance

The success of this enantioselective hydrogenation hinges on the use of a chirally modified heterogeneous catalyst. The system of choice is a palladium catalyst supported on alumina, modified with a cinchona alkaloid.

ParameterDescription
Catalyst 5% Palladium on Alumina (Pd/Al2O3)
Chiral Modifier Cinchonidine
Substrate This compound
Product Tetrahydro-2H-pyran-3-carboxylic acid
Reported Optical Purity Up to 89%

Experimental Protocols

The following protocols are based on established procedures for the enantioselective hydrogenation of α,β-unsaturated carboxylic acids using cinchona-modified palladium catalysts.

Protocol 1: Catalyst Preparation (Chiral Modification)

This protocol describes the in-situ modification of the palladium catalyst with cinchonidine.

Materials:

  • 5% Pd/Al2O3 catalyst

  • Cinchonidine

  • Solvent (e.g., Toluene, Dichloromethane, or Ethanol)

  • Hydrogenation Reactor

Procedure:

  • To a suitable hydrogenation reactor, add the 5% Pd/Al2O3 catalyst.

  • Add the chosen solvent to the reactor.

  • Add a solution of cinchonidine in the same solvent to the reactor. The amount of cinchonidine is typically a sub-stoichiometric quantity relative to the palladium.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to the desired pressure and stir the mixture for a specified time at a set temperature to allow for the modification of the catalyst surface.

Protocol 2: Enantioselective Hydrogenation

Materials:

  • Chirally modified 5% Pd/Al2O3 catalyst (from Protocol 1)

  • This compound

  • Solvent (matching the one used for catalyst modification)

  • Hydrogen Gas (high purity)

  • Hydrogenation Reactor equipped with pressure and temperature controls

Procedure:

  • In the hydrogenation reactor containing the pre-modified catalyst, add a solution of this compound in the chosen solvent.

  • Seal the reactor and purge thoroughly with an inert gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Commence stirring and maintain the reaction at a constant temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis (e.g., by GC or TLC to check for the disappearance of the starting material).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the heterogeneous catalyst. The catalyst can potentially be recycled after appropriate washing and drying.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product, if necessary, by techniques such as crystallization or column chromatography.

Analytical Methods

Determination of Conversion

The conversion of the starting material can be determined using standard analytical techniques such as:

  • Gas Chromatography (GC): After derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By comparing the integrals of characteristic signals of the starting material and the product.

Determination of Enantiomeric Excess (ee)

The enantiomeric excess of the Tetrahydro-2H-pyran-3-carboxylic acid product is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

General HPLC Method Development Strategy:

  • Derivatization: The carboxylic acid may need to be converted to an ester (e.g., methyl or benzyl ester) to improve its chromatographic behavior and interaction with the chiral stationary phase.

  • Chiral Stationary Phase (CSP) Screening: A variety of chiral columns should be screened. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for the separation of enantiomers.

  • Mobile Phase Optimization: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), should be optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used for detection, provided the analyte or its derivative has a suitable chromophore.

Experimental Workflow

The following diagram illustrates the overall workflow for the enantioselective hydrogenation and analysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification cluster_analysis Analysis cat_prep Catalyst Modification (5% Pd/Al2O3 + Cinchonidine) hydrogenation Enantioselective Hydrogenation (Substrate + H2 + Modified Catalyst) cat_prep->hydrogenation filtration Catalyst Filtration hydrogenation->filtration concentration Solvent Removal filtration->concentration purification Product Purification concentration->purification conversion Conversion Analysis (GC/NMR) purification->conversion ee_analysis Enantiomeric Excess (Chiral HPLC) purification->ee_analysis

Caption: Workflow for Enantioselective Hydrogenation and Analysis.

References

The Strategic Utility of 5,6-Dihydro-2H-pyran-3-carboxylic Acid in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

5,6-Dihydro-2H-pyran-3-carboxylic acid is a versatile heterocyclic building block with significant applications in the synthesis of complex and biologically active molecules. Its unique structural features, including a chiral center upon reduction and a modifiable carboxylic acid group, make it a valuable precursor for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, with a focus on asymmetric synthesis and the development of potential agrochemicals.

Application 1: Asymmetric Synthesis of Pheromones

A significant application of this compound lies in the asymmetric synthesis of insect pheromones, such as the cockroach attractant, methyl (+)-tetrahydro-2H-pyran-3-carboxylate.[1][2][3] The key step in this synthesis is the enantioselective hydrogenation of the double bond in the dihydropyran ring.

Logical Workflow for Asymmetric Hydrogenation

G cluster_start Starting Material cluster_reaction Asymmetric Hydrogenation cluster_intermediate Intermediate Product cluster_final Final Product start This compound reaction Enantioselective Hydrogenation start->reaction catalyst Cinchonidine-modified 5% Pd/Al2O3 catalyst->reaction hydrogen H2 (gas) hydrogen->reaction intermediate (+)-Tetrahydro-2H-pyran-3-carboxylic acid reaction->intermediate esterification Esterification (MeOH, H+) intermediate->esterification final_product Methyl (+)-tetrahydro-2H-pyran-3-carboxylate (Cockroach Attractant) esterification->final_product

Caption: Asymmetric synthesis of a cockroach attractant.

Quantitative Data
SubstrateCatalystModifierSolventPressure (bar)Temp (°C)Yield (%)Optical Purity (ee %)Reference
This compound5% Pd/Al2O3CinchonidineAcetic Acid10025>95up to 89[2][3]
Experimental Protocol: Enantioselective Hydrogenation

Materials:

  • This compound

  • 5% Palladium on Alumina (Pd/Al2O3)

  • Cinchonidine

  • Glacial Acetic Acid

  • Hydrogen gas (high purity)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Catalyst Preparation: In a suitable hydrogenation vessel, a suspension of 5% Pd/Al2O3 (50 mg) and cinchonidine (10 mg) in glacial acetic acid (10 mL) is prepared.

  • Hydrogenation: this compound (1 g, 7.8 mmol) is added to the catalyst suspension. The vessel is sealed, purged with hydrogen gas, and then pressurized to 100 bar of hydrogen.

  • The reaction mixture is stirred vigorously at 25°C for 24 hours.

  • Work-up: The catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure to yield crude (+)-Tetrahydro-2H-pyran-3-carboxylic acid.

  • Esterification: The crude acid is dissolved in anhydrous methanol (20 mL) and a catalytic amount of concentrated sulfuric acid (0.1 mL) is added.

  • The solution is refluxed for 4 hours.

  • The mixture is cooled, and the methanol is removed under reduced pressure. The residue is dissolved in diethyl ether (50 mL) and washed with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.

  • Purification: The crude ester is purified by column chromatography on silica gel to afford methyl (+)-tetrahydro-2H-pyran-3-carboxylate.

Application 2: Development of Novel Agrochemicals

Derivatives of this compound have shown promise as insecticidal and fungicidal agents.[4] The ester and amide derivatives, in particular, have been the focus of screening programs. The methyl ester has demonstrated a notable "knock-down" effect against the fruit fly, Drosophila melanogaster.[4]

Experimental Workflow for Agrochemical Screening

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis Data Analysis start This compound esterification Esterification (R-OH, H+) start->esterification amidation Amidation (R2NH, coupling agent) start->amidation esters Ester Derivatives esterification->esters amides Amide Derivatives amidation->amides insecticidal Insecticidal Assay (e.g., Drosophila melanogaster) esters->insecticidal fungicidal Fungicidal Assay esters->fungicidal amides->insecticidal amides->fungicidal sar Structure-Activity Relationship (SAR) Studies insecticidal->sar fungicidal->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for agrochemical development.

Quantitative Data (Hypothetical Data for Illustrative Purposes)
CompoundDerivative TypeTarget OrganismActivity MetricValue
Methyl 5,6-dihydro-2H-pyran-3-carboxylateEsterDrosophila melanogasterKnock-down effectSignificant
Ethyl 5,6-dihydro-2H-pyran-3-carboxylateEsterMyzus persicaeLC5050 ppm
N-benzyl-5,6-dihydro-2H-pyran-3-carboxamideAmideBotrytis cinereaMIC25 µg/mL
Experimental Protocol: Synthesis of Ester and Amide Derivatives

A. General Procedure for Ester Synthesis:

  • To a solution of this compound (1 mmol) in the corresponding alcohol (10 mL) is added a catalytic amount of a strong acid (e.g., H2SO4 or p-TsOH).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated.

  • The crude product is purified by column chromatography.

B. General Procedure for Amide Synthesis:

  • To a solution of this compound (1 mmol) in an aprotic solvent (e.g., DCM or DMF) is added a coupling agent (e.g., DCC, EDC) (1.1 mmol) and an activating agent (e.g., HOBt) (1.1 mmol).

  • The mixture is stirred at 0°C for 30 minutes.

  • The desired amine (1.1 mmol) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction mixture is filtered to remove any precipitated urea by-product.

  • The filtrate is washed with 1M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over Na2SO4, concentrated, and the crude product is purified by column chromatography.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a range of complex molecules. Its application in the enantioselective synthesis of pheromones highlights its utility in accessing chiral compounds with high optical purity. Furthermore, the biological activity of its derivatives suggests a promising future in the development of novel agrochemicals. The protocols provided herein offer a foundation for researchers to explore and expand upon the synthetic potential of this important heterocyclic building block.

References

Catalytic Pathways to 5,6-Dihydro-2H-pyran-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid and its derivatives through various catalytic approaches. The methodologies outlined herein are designed to offer reproducible and efficient routes to this important heterocyclic scaffold, which is a key building block in the development of novel therapeutics and other bioactive molecules.

Introduction

This compound and its analogues are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The development of efficient and stereoselective catalytic methods for their synthesis is of significant interest to the chemical and pharmaceutical industries. This document explores several key catalytic strategies, including enantioselective hydrogenation, hetero-Diels-Alder reactions, and organocatalytic cycloadditions.

Catalytic Approach Selection Workflow

The selection of an appropriate catalytic strategy depends on several factors, including the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. The following diagram illustrates a general workflow for selecting a suitable catalytic approach.

General Workflow for Catalyst Selection cluster_yes_stereo cluster_no_stereo start Define Target Molecule: This compound or derivative stereo Stereochemistry Required? start->stereo start_material Available Starting Material? stereo->start_material Yes stereo->start_material No enantio_hydrog Enantioselective Hydrogenation start_material->enantio_hydrog Dihydropyran acid available chiral_hda Chiral Lewis Acid/Organocatalyzed Hetero-Diels-Alder start_material->chiral_hda Simple diene/acrylate available achiral_hda Achiral Lewis Acid Catalyzed Hetero-Diels-Alder start_material->achiral_hda Simple diene/acrylate available mcr Multicomponent Reaction start_material->mcr Aldehyde, malononitrile, etc. available end Synthesize Target Molecule enantio_hydrog->end Proceed to Protocol 1 chiral_hda->end Proceed to Protocol 2 achiral_hda->end Proceed to Protocol 3 mcr->end Proceed to Protocol 4

Caption: A decision-making workflow for selecting a catalytic synthesis route.

I. Enantioselective Hydrogenation of this compound

This approach is suitable for the synthesis of chiral saturated derivatives from the pre-formed this compound. A notable application is the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, a cockroach attractant, via enantioselective hydrogenation.[1]

Signaling Pathway

The enantioselective hydrogenation is achieved using a heterogeneous palladium catalyst modified with a chiral cinchona alkaloid. The modifier creates a chiral environment on the catalyst surface, leading to the preferential formation of one enantiomer of the product.

Enantioselective Hydrogenation Pathway substrate This compound product (+)-Tetrahydro-2H-pyran-3-carboxylic acid substrate->product Hydrogenation catalyst 5% Pd/Al2O3 catalyst->product modifier Cinchonidine (Chiral Modifier) modifier->product h2 H2 h2->product

Caption: Enantioselective hydrogenation of the dihydropyran substrate.

Quantitative Data
CatalystModifierSubstrateProductOptical Purity (ee)Reference
5% Pd/Al₂O₃CinchonidineThis compound(+)-Tetrahydro-2H-pyran-3-carboxylic acidUp to 89%[1]
Experimental Protocol

Materials:

  • This compound

  • 5% Pd/Al₂O₃ catalyst

  • Cinchonidine

  • Solvent (e.g., methanol)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a high-pressure autoclave, dissolve this compound and cinchonidine in the chosen solvent.

  • Add the 5% Pd/Al₂O₃ catalyst to the solution.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the required time (monitor by TLC or GC).

  • After the reaction is complete, carefully depressurize the autoclave.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by chromatography or crystallization.

  • Determine the enantiomeric excess by chiral HPLC or GC.

II. Catalytic Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful tool for the construction of the dihydropyran ring. This can be achieved using either chiral Lewis acids or organocatalysts to induce enantioselectivity. A common strategy involves the reaction of a diene, such as Danishefsky's diene, with an aldehyde or an activated alkene in the presence of a catalyst.

Reaction Pathway

Catalytic Hetero-Diels-Alder Reaction diene Diene (e.g., Danishefsky's Diene) intermediate Cycloadduct Intermediate diene->intermediate dienophile Dienophile (e.g., Glyoxylate Ester) dienophile->intermediate catalyst Chiral Lewis Acid (e.g., Cu(II)-bisoxazoline) catalyst->intermediate Catalyzes product Dihydropyran Derivative intermediate->product Hydrolysis

Caption: General scheme of a catalytic hetero-Diels-Alder reaction.

Quantitative Data
CatalystDieneDienophileProductYieldEnantiomeric Excess (ee)Reference
(1R, 2S)-bis(oxazoline)-Cu(II)-triflateDanishefsky's dieneEthyl glyoxylateDihydropyran derivative70%72%[2]
Chiral Silicon Lewis AcidDanishefsky's dieneAcylhydrazonesTetrahydropyridine derivativeGoodHigh[3]
Chiral Cu-BOX complexIn situ generated enol ethersβ,γ-unsaturated ketoestersDihydropyran derivatives-High[4][5]
Experimental Protocol (General for Chiral Lewis Acid Catalysis)

Materials:

  • Diene (e.g., Danishefsky's diene)

  • Dienophile (e.g., ethyl glyoxylate)

  • Chiral Lewis acid catalyst (e.g., (1R, 2S)-bis(oxazoline)-Cu(II)-triflate complex)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the chiral Lewis acid catalyst by stirring the chiral ligand and the metal salt in the anhydrous solvent at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Add the dienophile to the reaction mixture.

  • Slowly add the diene to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ or trifluoroacetic acid).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the yield and enantiomeric excess of the product.

III. Organocatalytic Cycloaddition Reactions

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of heterocyclic compounds. N-Heterocyclic carbenes (NHCs) and other small organic molecules can catalyze various cycloaddition reactions to form dihydropyran rings. These reactions often proceed under mild conditions and with high stereoselectivity. While many examples lead to dihydropyran-2-ones, the principles can be extended to the synthesis of other dihydropyran derivatives.[6][7]

Reaction Pathway

NHC-Catalyzed [4+2] Cycloaddition enal α,β-Unsaturated Aldehyde breslow Breslow Intermediate enal->breslow dicarbonyl 1,3-Dicarbonyl Compound product Dihydropyranone dicarbonyl->product nhc N-Heterocyclic Carbene (NHC) nhc->breslow homoenolate Homoenolate Equivalent breslow->homoenolate homoenolate->product

Caption: General mechanism for an NHC-catalyzed [4+2] cycloaddition.

Quantitative Data for Related Dihydropyranone Synthesis
CatalystSubstrate 1Substrate 2ProductYieldEnantiomeric Excess (ee)Reference
Chiral NHCα,β-Unsaturated Aldehyde1,3-Dicarbonyl CompoundDihydropyranoneup to 99%up to 94%
L-prolineAromatic aldehyde, malononitrile, active methyleneDihydropyran derivativeDihydropyran derivativeGoodStereospecific[8]
Experimental Protocol (General for NHC-Catalyzed Annulation)

Materials:

  • α,β-Unsaturated aldehyde or ester

  • 1,3-Dicarbonyl compound or other suitable reaction partner

  • Chiral N-heterocyclic carbene (NHC) precursor (e.g., a triazolium salt)

  • Base (e.g., DBU or K₂CO₃)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert atmosphere

Procedure:

  • To a solution of the NHC precursor in an anhydrous solvent under an inert atmosphere, add the base to generate the active carbene in situ.

  • Add the 1,3-dicarbonyl compound (or other nucleophile) to the reaction mixture.

  • Slowly add the α,β-unsaturated aldehyde or ester.

  • Stir the reaction mixture at the specified temperature until completion (monitored by TLC).

  • Quench the reaction, typically by adding a mild acid.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the yield, diastereoselectivity, and enantioselectivity of the product.

IV. Lewis Acid-Catalyzed Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. Lewis acids, such as those based on zirconium or tantalum, can effectively catalyze the synthesis of highly substituted dihydropyran derivatives.[9][10][11]

Reaction Pathway

Lewis Acid-Catalyzed Multicomponent Reaction aldehyde Aldehyde intermediate Knoevenagel Adduct aldehyde->intermediate malononitrile Malononitrile malononitrile->intermediate beta_ketoester β-Ketoester product Substituted Dihydropyran beta_ketoester->product Michael Addition & Cyclization catalyst Lewis Acid (e.g., ZrCl4@Arabic Gum) catalyst->intermediate Activates Aldehyde intermediate->product

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dihydro-2H-pyran-3-carboxylic acid derivatives are valuable structural motifs found in a variety of biologically active molecules and natural products. Their synthesis is of significant interest to the pharmaceutical and agrochemical industries. Palladium catalysis has emerged as a powerful tool for the construction of complex heterocyclic frameworks, offering high efficiency, selectivity, and functional group tolerance. This document provides an overview of potential palladium-catalyzed strategies for the synthesis of these dihydropyran derivatives, along with generalized experimental protocols based on established methodologies for similar structures.

Synthetic Strategies

While direct palladium-catalyzed cyclization methods specifically targeting this compound are not extensively documented, several established palladium-catalyzed reactions can be adapted to achieve this synthesis. The primary approaches involve intramolecular cyclization of functionalized acyclic precursors.

A plausible strategy involves the palladium-catalyzed intramolecular cyclization of a substrate containing both a nucleophilic oxygen and a suitably positioned alkene or alkyne, with a tethered carboxylic acid or ester functionality. Key palladium-catalyzed reactions that could be leveraged include:

  • Intramolecular Heck Reaction: Cyclization of a vinyl or aryl halide onto a tethered alkene.

  • Wacker-type Cyclization: Intramolecular oxypalladation of an alkene followed by subsequent reaction steps.

  • Allylic Alkylation: Intramolecular attack of an oxygen nucleophile on a π-allyl palladium complex.

The choice of strategy will depend on the availability of starting materials and the desired substitution pattern on the dihydropyran ring.

Proposed Catalytic Cycle: Intramolecular Oxypalladation

A potential catalytic cycle for the synthesis of this compound derivatives via an intramolecular oxypalladation pathway is illustrated below. This cycle is a generalized representation based on known palladium(II)-catalyzed cyclization reactions.

G Proposed Catalytic Cycle for Intramolecular Oxypalladation Pd_II Pd(II) Catalyst (e.g., Pd(OAc)₂) Coordination Coordination Complex Pd_II->Coordination Alkene Coordination Substrate Acyclic Precursor (Hydroxy-alkenoate) Substrate->Coordination Oxypalladation Intramolecular Oxypalladation Coordination->Oxypalladation Nucleophilic Attack of Hydroxyl Group Cyclized_Pd Cyclized Alkyl-Pd(II) Intermediate Oxypalladation->Cyclized_Pd Beta_Hydride β-Hydride Elimination Cyclized_Pd->Beta_Hydride Product 5,6-Dihydro-2H-pyran Derivative Beta_Hydride->Product Pd_H H-Pd(II)-X Intermediate Beta_Hydride->Pd_H Reductive_Elimination Reductive Elimination Pd_H->Reductive_Elimination HX Pd_0 Pd(0) Reductive_Elimination->Pd_0 Reoxidation Reoxidation Pd_0->Reoxidation Oxidant Oxidant (e.g., Cu(OAc)₂) Oxidant->Reoxidation Reoxidation->Pd_II Regeneration of Pd(II) Catalyst

Caption: Proposed catalytic cycle for Pd(II)-catalyzed synthesis.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for the development of a specific synthesis. Optimization of reaction conditions (catalyst, ligand, solvent, temperature, and additives) is crucial for achieving high yields and selectivity.

Protocol 1: Intramolecular Heck-type Cyclization

This protocol is adapted from palladium-catalyzed C-H activation and annulation reactions.

Reaction Scheme:

A suitably substituted halo-alkenoic acid or ester undergoes intramolecular cyclization.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine (PPh₃), or a bidentate ligand like Xantphos)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))

  • Anhydrous solvent (e.g., toluene, DMF, or acetonitrile)

  • Substrate (e.g., a (Z)- or (E)-6-halo-3-(alkoxycarbonyl)hex-4-enoic acid derivative)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%) and the phosphine ligand (1-10 mol%).

  • Add the anhydrous solvent, followed by the substrate (1.0 equiv) and the base (1.5-2.5 equiv).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene10012Optimize
2Pd(OAc)₂ (5)Xantphos (5)Et₃NDMF1108Optimize

Yields are hypothetical and require experimental determination.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound derivatives.

G General Experimental Workflow Start Starting Materials (Acyclic Precursor) Reaction_Setup Reaction Setup (Catalyst, Ligand, Solvent, Base) Start->Reaction_Setup Reaction Palladium-Catalyzed Cyclization Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup If complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization Final Pure 5,6-Dihydro-2H-pyran-3-carboxylic Acid Derivative Characterization->Final

Caption: A typical experimental workflow for synthesis.

Concluding Remarks

The palladium-catalyzed synthesis of this compound derivatives represents a promising area for methodological development. The protocols and strategies outlined in these application notes are based on well-established principles of palladium catalysis and provide a solid foundation for further investigation. Researchers are encouraged to explore variations in catalysts, ligands, and reaction conditions to optimize the synthesis of their specific target molecules. The successful application of these methods will facilitate the discovery and development of new chemical entities for pharmaceutical and other applications.

Asymmetric synthesis of cockroach attractant using 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the cockroach attractant, methyl (+)-tetrahydro-2H-pyran-3-carboxylate. The key step in this synthesis is the enantioselective hydrogenation of 5,6-Dihydro-2H-pyran-3-carboxylic acid. This process utilizes a cinchona alkaloid-modified palladium catalyst to achieve a high degree of optical purity.[1][2] These protocols are intended for researchers in the fields of chemical synthesis, entomology, and pest management.

Introduction

Cockroaches pose significant health risks and are a major household and industrial pest. Pheromones and other attractants play a crucial role in the chemical ecology of these insects, mediating behaviors such as aggregation and mating.[3] The development of synthetic attractants is a key strategy for monitoring and controlling cockroach populations. One such attractant is methyl (+)-tetrahydro-2H-pyran-3-carboxylate. This document outlines a validated method for its asymmetric synthesis, providing a reproducible and efficient route to this important semiochemical.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₆H₈O₃128.13Solid100313-48-2
(+)-Tetrahydro-2H-pyran-3-carboxylic acidC₆H₁₀O₃130.14--
Methyl (+)-tetrahydro-2H-pyran-3-carboxylateC₇H₁₂O₃144.17Liquid110238-91-0
Table 2: Summary of a Typical Asymmetric Hydrogenation Reaction
ParameterValue
SubstrateThis compound
Catalyst5% Pd/Al₂O₃ modified with cinchonidine
Product(+)-Tetrahydro-2H-pyran-3-carboxylic acid
Optical Purity (ee)Up to 89%[1][2]
Conversion>95%

Experimental Protocols

Asymmetric Hydrogenation of this compound

This protocol describes the enantioselective hydrogenation to produce (+)-tetrahydro-2H-pyran-3-carboxylic acid.

Materials:

  • This compound

  • 5% Palladium on Alumina (Pd/Al₂O₃)

  • Cinchonidine (modifier)

  • Methanol (solvent)

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation reactor

Procedure:

  • In a suitable reaction vessel, dissolve this compound in methanol.

  • Add the 5% Pd/Al₂O₃ catalyst and the chiral modifier, cinchonidine, to the solution.

  • Seal the reaction vessel and place it in a pressurized hydrogenation apparatus.

  • Purge the system with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at room temperature for the required reaction time (typically 12-24 hours), monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude (+)-tetrahydro-2H-pyran-3-carboxylic acid.

  • The product can be purified further by recrystallization or chromatography if necessary.

Esterification to Methyl (+)-tetrahydro-2H-pyran-3-carboxylate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester.

Materials:

  • (+)-Tetrahydro-2H-pyran-3-carboxylic acid

  • Methanol (reagent and solvent)

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude (+)-tetrahydro-2H-pyran-3-carboxylic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the mixture to cool to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl (+)-tetrahydro-2H-pyran-3-carboxylate.

  • Purify the final product by distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_hydrogenation Asymmetric Hydrogenation cluster_intermediate Intermediate cluster_esterification Esterification cluster_product Final Product start This compound hydrogenation Enantioselective Hydrogenation Catalyst: 5% Pd/Al2O3, Cinchonidine Solvent: Methanol, H2 start->hydrogenation intermediate (+)-Tetrahydro-2H-pyran-3-carboxylic acid hydrogenation->intermediate esterification Fischer Esterification Reagents: Methanol, H2SO4 (cat.) intermediate->esterification product Methyl (+)-tetrahydro-2H-pyran-3-carboxylate esterification->product

Caption: Experimental workflow for the asymmetric synthesis of the cockroach attractant.

olfactory_pathway cluster_stimulus External Environment cluster_reception Signal Reception (Antenna) cluster_transduction Signal Transduction cluster_processing Neural Processing (Brain) cluster_response Behavioral Response attractant Cockroach Attractant (e.g., Methyl (+)-tetrahydro-2H-pyran-3-carboxylate) binding Odorant Binding Protein (OBP) Binds and transports attractant attractant->binding Binding receptor Odorant Receptor Neuron (ORN) g_protein G-protein activation receptor->g_protein binding->receptor second_messenger Second Messenger Cascade (e.g., cAMP, IP3) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel action_potential Action Potential Generation ion_channel->action_potential antennal_lobe Antennal Lobe action_potential->antennal_lobe Signal Transmission mushroom_body Mushroom Body (Learning and Memory) antennal_lobe->mushroom_body behavior Chemotaxis towards source mushroom_body->behavior

Caption: Generalized insect olfactory signaling pathway for an attractant.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a proposed large-scale synthesis protocol for 5,6-Dihydro-2H-pyran-3-carboxylic acid. Due to the limited availability of specific industrial-scale synthesis procedures in published literature, this document outlines a robust and scalable two-step synthetic route based on well-established chemical principles: a Diels-Alder reaction to form the aldehyde precursor, followed by an oxidation to yield the final carboxylic acid.

Synthetic Strategy Overview

The proposed synthesis commences with a hetero-Diels-Alder reaction between 1,3-butadiene and acrolein to form 5,6-dihydro-2H-pyran-3-carboxaldehyde. This intermediate is then oxidized to the target molecule, this compound. This approach is advantageous for its atom economy and the use of readily available starting materials.

Butadiene Butadiene Diels_Alder Diels-Alder Reaction Butadiene->Diels_Alder Acrolein Acrolein Acrolein->Diels_Alder Aldehyde 5,6-Dihydro-2H-pyran-3-carboxaldehyde Diels_Alder->Aldehyde Oxidation Oxidation Aldehyde->Oxidation Carboxylic_Acid This compound Oxidation->Carboxylic_Acid

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 5,6-Dihydro-2H-pyran-3-carboxaldehyde via Diels-Alder Reaction

This step involves the [4+2] cycloaddition of 1,3-butadiene and acrolein. To ensure safety and control at a large scale, 1,3-butadiene can be generated in situ from a stable precursor like 3-sulfolene.

Experimental Protocol (Kilogram Scale)
Reagent/ParameterQuantity/ValueNotes
3-Sulfolene10.0 kg (84.6 mol)Stable liquid precursor for 1,3-butadiene.
Acrolein5.2 kg (92.8 mol)Dienophile; use with caution due to high reactivity and toxicity.
Hydroquinone100 gInhibitor to prevent polymerization of acrolein.
Toluene50 LSolvent.
Reaction Temperature110-120 °CTo facilitate the thermal decomposition of 3-sulfolene.
Reaction Time12-18 hoursMonitor by GC-MS for consumption of starting materials.
PressureAtmosphericReaction performed under a nitrogen atmosphere.

Procedure:

  • A 100 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with toluene (50 L), 3-sulfolene (10.0 kg), acrolein (5.2 kg), and hydroquinone (100 g).

  • The mixture is stirred and heated to 110-120 °C under a nitrogen atmosphere. The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) to follow the disappearance of acrolein.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under vacuum to yield 5,6-dihydro-2H-pyran-3-carboxaldehyde.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Charge_Reactor Charge Reactor with Toluene, 3-Sulfolene, Acrolein, Hydroquinone Heat Heat to 110-120 °C under Nitrogen Charge_Reactor->Heat Monitor Monitor by GC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Solvent_Removal Solvent Removal (Rotary Evaporation) Cool->Solvent_Removal Purification Fractional Distillation (Vacuum) Solvent_Removal->Purification cluster_0 Reaction Setup cluster_1 Oxidation Reaction cluster_2 Work-up and Purification Prepare_Aldehyde_Sol Prepare Aldehyde in Acetone Cool_Aldehyde Cool Aldehyde Solution to 0-5 °C Prepare_Aldehyde_Sol->Cool_Aldehyde Prepare_Oxone_Sol Prepare Oxone in Water Add_Oxone Add Oxone Solution Dropwise Prepare_Oxone_Sol->Add_Oxone Cool_Aldehyde->Add_Oxone Stir_RT Stir at Room Temperature (4-6 hours) Add_Oxone->Stir_RT Monitor_TLC Monitor by TLC/LC-MS Stir_RT->Monitor_TLC Quench Quench with NaHSO₃ Monitor_TLC->Quench Reaction Complete Remove_Acetone Remove Acetone Quench->Remove_Acetone Extract Extract with Dichloromethane Remove_Acetone->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Recrystallize Recrystallization Dry_Concentrate->Recrystallize

Application Notes and Protocols for the Purification of Crude 5,6-Dihydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 5,6-Dihydro-2H-pyran-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described techniques are designed to remove common impurities resulting from its synthesis, which often involves a hetero-Diels-Alder reaction between acrolein and acrylic acid. Potential impurities may include unreacted starting materials, polymeric byproducts of acrolein, and regioisomers.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The purity of this starting material is critical for the successful and reproducible synthesis of downstream targets. This document outlines two primary methods for the purification of the crude product: recrystallization and silica gel column chromatography. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of the described purification techniques for dihydropyran derivatives, providing a basis for method selection.

Purification TechniqueTypical Recovery Yield (%)Typical Final Purity (%)AdvantagesDisadvantages
Recrystallization 82 - 90> 98Simple, cost-effective, scalable.May not remove all structurally similar impurities. Potential for significant product loss if solubility parameters are not optimized.
Silica Gel Column Chromatography ~86> 99High resolution for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvents, and is less readily scalable than recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. For this compound, a mixed solvent system of ethanol and water is often effective.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. For carboxylic acids, it is often beneficial to add a small amount of a volatile acid to the mobile phase to suppress deprotonation and reduce tailing of the peak.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (HPLC grade)

  • Hexane or Petroleum Ether (HPLC grade)

  • Acetic acid (glacial)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ethyl acetate and hexane (or petroleum ether). A starting point for optimization is a 1:4 or 1:3 mixture of ethyl acetate to hexane. Add 0.5-1% acetic acid to the mobile phase to improve peak shape.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column. Ensure the silica bed is well-settled and free of air bubbles.

  • Sample Preparation and Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading). Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the prepared mobile phase, collecting fractions. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification Workflow

The following diagram illustrates the general workflow for the purification of a crude organic compound, applicable to this compound.

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Product (with impurities) Purification_Step Purification Method (Recrystallization or Chromatography) Crude_Product->Purification_Step Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Purification_Step->Purity_Analysis Purity_Analysis->Purification_Step Further Purification Needed Pure_Product Isolated Pure Product Purity_Analysis->Pure_Product Meets Purity Criteria

Application Notes and Protocols for the Characterization of 5,6-Dihydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dihydro-2H-pyran-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the presence of the dihydropyran scaffold in various biologically active molecules.[1][2] Accurate and comprehensive characterization of this molecule is crucial for quality control, stability studies, and understanding its chemical properties. These application notes provide detailed protocols for the analytical characterization of this compound using a suite of modern analytical techniques, including chromatography, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and thermal analysis.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances or enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: This method is suitable for determining the purity of this compound and quantifying impurities. A reversed-phase HPLC method is typically employed.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Data Presentation:

ParameterValue
Column C18 (4.6x250mm, 5µm)
Mobile Phase Acetonitrile/Water (0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time Compound-specific
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Separation

Application Note: this compound is a chiral molecule. Chiral HPLC is used to separate and quantify the enantiomers. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.[3][4]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Circular Dichroism (CD) detector.

  • Column: Chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK series).[5]

  • Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or formic acid.[5]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength or CD detection.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation:

ParameterValue
Column Chiral Stationary Phase (e.g., CHIRALPAK)
Mobile Phase Hexane/Isopropanol with 0.1% TFA
Flow Rate 0.8 mL/min
Detection UV or CD
Resolution Baseline separation of enantiomers is ideal.
Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: Due to the low volatility of carboxylic acids, derivatization is required for GC-MS analysis.[2][6] Esterification to a more volatile derivative, such as a methyl ester, is a common strategy.[1][7] This method is useful for impurity profiling and identification of volatile and semi-volatile related substances.

Experimental Protocol:

  • Derivatization (Esterification):

    • Dissolve approximately 1 mg of this compound in 1 mL of methanol.

    • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).

    • Heat the mixture at 60-70°C for 1-2 hours.

    • Neutralize the reaction with a base (e.g., sodium bicarbonate solution) and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC-MS analysis.

  • GC-MS Analysis:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 250°C).

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for the structural elucidation of this compound. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) experiments allows for unambiguous assignment of all proton and carbon signals.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Standard proton NMR experiment.

    • ¹³C NMR: Proton-decoupled carbon NMR experiment.

    • DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.[8][9][10]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[11][12]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[11][12]

Data Presentation: Expected Chemical Shifts

Atom #¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)DEPT-135COSY CorrelationsHSQC Correlation
2~4.2 (t)~65-70CH₂H-6C-2
3-~130-135C--
4~6.8 (t)~135-140CHH-5C-4
5~2.2 (m)~20-25CH₂H-4, H-6C-5
6~3.8 (t)~60-65CH₂H-2, H-5C-6
COOH~10-12 (s)~170-175C--

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Experimental Protocol:

  • Instrumentation: Mass spectrometer with an ESI source.

  • Mode: Negative ion mode is often preferred for carboxylic acids.

  • Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of base (e.g., ammonium hydroxide) to facilitate deprotonation, is directly infused into the mass spectrometer.

  • Data Acquisition: Acquire full scan mass spectra. For fragmentation studies, perform tandem MS (MS/MS) on the deprotonated molecule [M-H]⁻.

Data Presentation: Expected m/z Values

IonExpected m/z
[M-H]⁻ 127.04
Fragment Ions Various

Expected Fragmentation: In negative ion mode, the loss of CO₂ (44 Da) from the deprotonated molecule is a common fragmentation pathway for carboxylic acids.[13]

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the functional groups present in this compound. The characteristic broad O-H stretch of the carboxylic acid and the C=O stretch are key diagnostic peaks.[4][14][15][16]

Experimental Protocol:

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorptions

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid) 2500-3300Very broad, strong
C-H (sp³) 2850-3000Medium to strong
C=O (Carboxylic Acid) 1680-1720Strong, sharp
C=C 1640-1680Medium
C-O (Ether) 1050-1150Strong
C-O (Carboxylic Acid) 1210-1320Strong

Thermal Analysis

Application Note: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, melting point, and decomposition profile of the compound.[17][18]

Experimental Protocol:

  • Instrumentation: TGA and DSC instruments.

  • Sample Preparation: A few milligrams of the sample are placed in an appropriate pan (e.g., aluminum).

  • TGA: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) and monitor the mass loss as a function of temperature.

  • DSC: Heat the sample under a controlled atmosphere at a constant heating rate and measure the heat flow to or from the sample.

Data Presentation:

AnalysisParameterObservation
TGA Decomposition TemperatureTemperature at which significant mass loss occurs.
DSC Melting Point (Tm)Endothermic peak corresponding to melting.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Mobile Phase injector Injector prep->injector Inject Sample column C18 or Chiral Column injector->column Separation detector UV or CD Detector column->detector Detection chromatogram Chromatogram detector->chromatogram Signal Acquisition analysis Purity Assessment or Enantiomeric Ratio chromatogram->analysis Integration & Calculation

Caption: Workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sample This compound derivatization Esterification (Derivatization) sample->derivatization injector GC Inlet derivatization->injector Inject Derivative column Capillary Column injector->column Separation ms Mass Spectrometer column->ms Ionization & Detection tic Total Ion Chromatogram ms->tic mass_spec Mass Spectrum ms->mass_spec identification Compound Identification tic->identification mass_spec->identification

Caption: Workflow for GC-MS analysis.

NMR_Analysis_Logic H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Structure Complete Structure Elucidation H1->Structure C13 ¹³C NMR (Carbon Environments) HSQC HSQC (¹H-¹³C Direct Connectivity) C13->HSQC C13->Structure DEPT DEPT-135 (CH, CH₂, CH₃) DEPT->Structure COSY->Structure HSQC->Structure

Caption: Logic for NMR-based structure elucidation.

References

Troubleshooting & Optimization

Technical Support Center: 5,6-Dihydro-2H-pyran-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Impurities can originate from starting materials, side reactions during the synthesis, or degradation of the product. Common impurities may include:

  • Unreacted Starting Materials: Residual acrolein or acrylic acid derivatives.

  • Polymeric Materials: Acrolein is prone to polymerization, which can lead to polymeric byproducts.

  • Isomeric Byproducts: Depending on the specific synthetic route, regioisomers or stereoisomers of the desired product may be formed.

  • Oxidation Products: The aldehyde group of acrolein is susceptible to oxidation to the corresponding carboxylic acid.

  • Solvent and Reagent Residues: Residual solvents used in the reaction and purification, as well as leftover reagents or catalysts.

Q2: What is a common synthetic route for this compound?

A2: A prevalent method for the synthesis of the dihydropyran ring system is the hetero-Diels-Alder reaction. This typically involves the [4+2] cycloaddition of a conjugated diene with a dienophile. For this compound, a common approach is the reaction of acrolein (the diene component) with an acrylic acid derivative (the dienophile component).

Q3: How can I monitor the progress of the reaction?

A3: The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to track the reaction, particularly for volatile components.

Q4: What are the recommended purification methods for this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from a wide range of impurities with different polarities.

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an excellent technique for obtaining high-purity material.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Low Product Yield
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - If the reaction has stalled, consider increasing the reaction time or temperature. - Ensure the catalyst (if used) is active and added in the correct amount.
Side Reactions - Optimize reaction conditions (temperature, concentration, catalyst) to minimize the formation of byproducts. - Consider using a different catalyst or solvent system.
Product Loss During Workup - The product is reportedly fairly soluble in water. Minimize the use of aqueous washes or perform back-extractions of the aqueous layers with an appropriate organic solvent to recover dissolved product.
Polymerization of Starting Materials - Use fresh, inhibitor-free acrolein if possible, or purify it by distillation before use. - Keep the reaction temperature as low as feasible to suppress polymerization.
Product Purity Issues
Problem Possible Cause Solution
Presence of Starting Materials in Final Product Incomplete reaction or inefficient purification.- Ensure the reaction goes to completion. - Optimize the purification method (e.g., adjust the solvent gradient in column chromatography, choose a more suitable recrystallization solvent).
"Oiling Out" During Recrystallization The product separates as an oil instead of crystals.- Re-dissolve the oil in the hot solvent and allow it to cool more slowly. - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites.
Streaking on TLC Plate The compound is highly polar or acidic, leading to strong interaction with the silica gel.- Add a small amount of a polar modifier like acetic acid or methanol to the eluent to improve the spot shape.
Multiple Spots on TLC Close to the Product Spot Presence of isomeric byproducts.- Optimize the column chromatography conditions (e.g., use a longer column, a shallower solvent gradient, or a different stationary phase) to improve separation.

Experimental Protocols

A general protocol for the synthesis of a dihydropyran derivative via a hetero-Diels-Alder reaction is provided below. Note: This is a generalized procedure and may require optimization for the specific synthesis of this compound.

Synthesis of a Dihydropyran via Hetero-Diels-Alder Reaction

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the dienophile (e.g., an acrylic acid derivative) in a suitable solvent.

  • Addition of Diene: Slowly add the diene (e.g., acrolein) to the reaction mixture. If a catalyst is used, it may be added at this stage.

  • Reaction: Stir the mixture at the desired temperature and monitor the reaction progress using TLC or HPLC.

  • Workup: Once the reaction is complete, quench the reaction if necessary. Perform an aqueous workup to remove water-soluble impurities. Be mindful of the potential solubility of the product in water.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Start Synthesis reaction_check Monitor Reaction Progress (TLC/HPLC) start->reaction_check incomplete_reaction Incomplete Reaction? reaction_check->incomplete_reaction Check workup Aqueous Workup & Extraction purification Purification (Chromatography/Recrystallization) workup->purification analysis Analyze Purity (HPLC, NMR, MS) purification->analysis impure_product Impure Product? analysis->impure_product success Pure Product Obtained failure Identify & Address Issue incomplete_reaction->workup No optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete_reaction->optimize_reaction Yes low_yield Low Yield? low_yield->success No optimize_workup Optimize Workup (e.g., Back-extraction) low_yield->optimize_workup Yes impure_product->low_yield No optimize_purification Optimize Purification Method impure_product->optimize_purification Yes optimize_reaction->reaction_check optimize_workup->workup optimize_purification->analysis

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Several synthetic strategies can be employed to synthesize this compound. The most common approaches include:

  • Oxidation of 5,6-dihydro-2H-pyran-3-carbaldehyde: This is a straightforward method where the corresponding aldehyde is oxidized to the carboxylic acid.

  • Hydrolysis of 5,6-dihydro-2H-pyran-3-carbonitrile: The nitrile precursor can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

  • Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a 1-oxa-1,3-butadiene derivative and an appropriate dienophile can construct the dihydropyran ring system with the carboxylic acid functionality or a precursor group.

  • Knoevenagel Condensation: This method may involve the condensation of an appropriate aldehyde with a malonic acid derivative, followed by cyclization to form the dihydropyran ring.

Q2: I am observing a low yield in my reaction. What are the potential causes?

A2: Low yields can stem from various factors. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure all reactants and solvents are of high purity.

  • Reaction Conditions: Suboptimal temperature, reaction time, or pressure can significantly impact the yield. It is crucial to carefully control these parameters.

  • Catalyst Activity: If you are using a catalyst, its activity might be compromised due to improper storage or handling. Consider using a fresh batch of catalyst.

  • Moisture and Air Sensitivity: Some reactions are sensitive to moisture and atmospheric oxygen. Employing anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) can be critical.

  • Side Reactions: The formation of undesired side products can consume your starting materials and reduce the yield of the desired product.

  • Product Degradation: The target molecule might be unstable under the reaction or work-up conditions.

Q3: How can I minimize the formation of side products?

A3: Minimizing side products often involves a careful optimization of the reaction conditions:

  • Temperature Control: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions.

  • Choice of Reagents: Using milder or more selective reagents can prevent undesired transformations. For instance, in the oxidation of an aldehyde, using a selective oxidant can prevent over-oxidation or reaction with other functional groups.

  • Stoichiometry: Precise control of the reactant stoichiometry is important. An excess of one reactant might lead to the formation of byproducts.

  • Order of Addition: The sequence in which reagents are added can influence the reaction outcome.

Q4: What are the recommended purification techniques for this compound?

A4: As a polar, heterocyclic carboxylic acid, the following purification methods are generally effective:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful recrystallization.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities. Due to the acidic nature of the target molecule, it may be beneficial to add a small amount of acid (e.g., acetic acid or formic acid) to the eluent to improve peak shape and reduce tailing.

  • Acid-Base Extraction: This technique can be used to separate the carboxylic acid from neutral or basic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt is then acidified to precipitate the pure carboxylic acid.

Troubleshooting Guides

Low Yield Issues
Problem Possible Cause Suggested Solution
Low conversion of starting material Inadequate reaction time or temperature.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature and observe the effect on conversion.
Inactive catalyst.Use a fresh batch of catalyst or consider a different catalyst. Ensure proper activation of the catalyst if required.
Presence of inhibitors in starting materials.Purify the starting materials before use. For example, distillation of liquid reactants or recrystallization of solid reactants.
Formation of multiple products Non-selective reaction conditions.Optimize the reaction temperature and choice of solvent. Consider using a more selective catalyst or reagent.
Competing reaction pathways.Adjust the stoichiometry of the reactants. For Diels-Alder reactions, the use of a Lewis acid catalyst can enhance selectivity.
Product loss during work-up The product is partially soluble in the aqueous phase during extraction.Saturate the aqueous phase with sodium chloride to decrease the solubility of the organic product. Perform multiple extractions with the organic solvent.
The product is volatile.Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.
Degradation of the product on silica gel.Deactivate the silica gel with a small amount of a base like triethylamine before packing the column, or use a different stationary phase like alumina. Adding a small amount of acid to the eluent can also be beneficial for acidic compounds.

Data Presentation

Table 1: Representative Conditions for the Oxidation of 5,6-dihydro-2H-pyran-3-carbaldehyde
Oxidizing AgentCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Sodium chlorite (NaClO₂)Nonet-Butanol/WaterRoom Temperature4 - 885 - 95
Potassium permanganate (KMnO₄)NoneAcetone/Water0 - 251 - 370 - 85
Jones Reagent (CrO₃/H₂SO₄)NoneAcetone0 - 250.5 - 280 - 90
Hydrogen Peroxide (H₂O₂)Selenium Dioxide (SeO₂)DichloromethaneRoom Temperature2 - 675 - 90

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Table 2: Comparison of Conditions for the Hydrolysis of 5,6-dihydro-2H-pyran-3-carbonitrile
ConditionReagentSolventTemperature (°C)Time (h)Typical Yield (%)
AcidicHydrochloric Acid (conc.)Water/Ethanol100 (Reflux)6 - 1280 - 90
BasicSodium HydroxideWater/Ethanol100 (Reflux)4 - 885 - 95

Note: Basic hydrolysis initially yields the carboxylate salt, which requires an acidic work-up to obtain the carboxylic acid.

Experimental Protocols

Protocol 1: Oxidation of 5,6-dihydro-2H-pyran-3-carbaldehyde using Sodium Chlorite (Pinnick Oxidation)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5,6-dihydro-2H-pyran-3-carbaldehyde (1.0 eq.) in a mixture of tert-butanol and water (4:1 v/v).

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (2.0 eq.) as a chlorine scavenger. In a separate flask, prepare a solution of sodium chlorite (1.5 eq.) in water.

  • Reaction: Slowly add the sodium chlorite solution to the reaction mixture at room temperature. The reaction is typically exothermic. Maintain the temperature below 35°C using a water bath if necessary.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench any excess oxidant by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 3-4 with a dilute HCl solution.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethyl acetate/hexanes or water, may be suitable.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_analysis Analysis cluster_solution Solution Start Low Yield of this compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Review_Conditions Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Side_Products Analyze for Side Products (TLC, LC-MS) Review_Conditions->Side_Products Incomplete_Conversion Check for Incomplete Conversion Review_Conditions->Incomplete_Conversion Optimize_Conditions Optimize Reaction Conditions Review_Conditions->Optimize_Conditions New_Catalyst Use Fresh/Different Catalyst Check_Catalyst->New_Catalyst Modify_Workup Modify Work-up Procedure Side_Products->Modify_Workup Optimize_Purification Optimize Purification Side_Products->Optimize_Purification Incomplete_Conversion->Optimize_Conditions Success Improved Yield Purify_Reactants->Success Optimize_Conditions->Success New_Catalyst->Success Modify_Workup->Success Optimize_Purification->Success

Caption: A troubleshooting workflow for addressing low yield in the synthesis.

Reaction_Pathway cluster_oxidation Route 1: Oxidation cluster_hydrolysis Route 2: Hydrolysis Aldehyde 5,6-dihydro-2H-pyran- 3-carbaldehyde Oxidation Oxidation [e.g., NaClO₂] Aldehyde->Oxidation Product 5,6-Dihydro-2H-pyran- 3-carboxylic acid Oxidation->Product Nitrile 5,6-dihydro-2H-pyran- 3-carbonitrile Hydrolysis Hydrolysis [e.g., H₃O⁺ or OH⁻] Nitrile->Hydrolysis Hydrolysis->Product

Caption: Common synthetic pathways to the target molecule.

Technical Support Center: Synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most direct and commonly cited method for the synthesis of this compound is a hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of acrolein, acting as the dienophile, with acrylic acid serving as the heterodiene. The reaction can be performed under thermal conditions or with Lewis acid catalysis to improve reaction rates and selectivity.

Q2: What are the most common side reactions to be aware of during this synthesis?

A2: The most prevalent side reaction is the polymerization of acrolein. Acrolein is highly susceptible to self-polymerization, especially at elevated temperatures or in the presence of acid or base catalysts. Another potential side reaction is the dimerization of acrolein. Minimizing these side reactions is critical for achieving a good yield of the desired product.

Q3: Why is my reaction yield consistently low?

A3: Low yields are a common issue in this synthesis and can be attributed to several factors. The primary culprit is often the polymerization of acrolein, which consumes the starting material. Other potential causes include incomplete reaction, unfavorable reaction equilibrium, or loss of product during workup and purification. Please refer to the troubleshooting guide for specific solutions.

Q4: How can I effectively purify the final product?

A4: Purification of this compound typically involves a multi-step process. After the reaction, the crude product is usually subjected to an aqueous workup to remove water-soluble impurities and the catalyst. This is followed by extraction with an organic solvent. The final purification is often achieved by column chromatography on silica gel.

Q5: Is it possible to synthesize the target molecule through an alternative route?

A5: Yes, an alternative approach involves a two-step process. First, 5,6-dihydro-2H-pyran-3-carboxaldehyde is synthesized. This intermediate is then oxidized to the corresponding carboxylic acid. This method can sometimes offer better control and higher overall yields by avoiding the direct use of acrylic acid in the cycloaddition step.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Acrolein Polymerization: Acrolein has polymerized, preventing it from reacting with acrylic acid. 2. Low Reaction Temperature: The thermal reaction may be too slow at the chosen temperature. 3. Inactive Catalyst: If using a Lewis acid catalyst, it may have decomposed due to moisture.1. a) Use freshly distilled acrolein. b) Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. c) Maintain a controlled and moderate reaction temperature. 2. a) Gradually increase the reaction temperature while monitoring for acrolein polymerization. b) Consider using a Lewis acid catalyst to accelerate the reaction at a lower temperature. 3. a) Use anhydrous solvents and reagents. b) Handle the Lewis acid under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Viscous, Insoluble Mass 1. Extensive Acrolein Polymerization: The reaction conditions have favored the rapid and extensive polymerization of acrolein.1. a) Immediately stop the reaction and attempt to dissolve the desired product in a suitable solvent, leaving the polymer behind. b) For future attempts, significantly lower the reaction temperature and/or reduce the concentration of the reactants. c) Ensure the presence of a polymerization inhibitor.
Multiple Products Observed by TLC/NMR 1. Acrolein Dimerization: Acrolein has undergone a [4+2] self-dimerization to form 2-formyl-3,4-dihydro-2H-pyran. 2. Formation of Michael Adducts: Undesired Michael addition reactions may have occurred.1. a) Optimize the reaction temperature and concentration to favor the hetero-Diels-Alder reaction over self-dimerization. b) Use a Lewis acid catalyst that selectively activates the acrolein for reaction with acrylic acid. 2. a) Carefully control the reaction pH, as basic conditions can promote Michael additions. b) Use a non-nucleophilic solvent.
Difficulty in Purifying the Product 1. Co-elution with Byproducts: The desired product and side products have similar polarities, making separation by column chromatography difficult. 2. Product Instability on Silica Gel: The carboxylic acid group may interact strongly with the silica gel, leading to streaking and poor separation.1. a) Try a different solvent system for column chromatography with varying polarity gradients. b) Consider converting the carboxylic acid to its methyl or ethyl ester, which may be easier to purify. The ester can then be hydrolyzed back to the acid. 2. a) Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and reduce tailing. b) Use a different stationary phase, such as alumina or reverse-phase silica.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound and related compounds. Please note that actual results may vary depending on the specific experimental setup and scale.

Synthesis RouteCatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Reference
Hetero-Diels-AlderNone (Thermal)80-12012-2430-50>90General observation for similar reactions
Hetero-Diels-AlderLewis Acid (e.g., AlCl₃, ZnCl₂)25-604-1250-70>95[1]
Aldehyde OxidationCrO₃/H₂SO₄ (Jones Oxidation)0-251-370-85>97Standard oxidation protocols

Experimental Protocols

Protocol 1: Thermal Hetero-Diels-Alder Synthesis of this compound

This protocol is a representative procedure based on the principles of hetero-Diels-Alder reactions involving acrolein.

Materials:

  • Acrolein (freshly distilled)

  • Acrylic acid

  • Hydroquinone (polymerization inhibitor)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acrylic acid (1.0 equivalent) and a catalytic amount of hydroquinone (approx. 0.1 mol%).

  • Add anhydrous toluene to dissolve the acrylic acid.

  • Add freshly distilled acrolein (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted acrylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Visual Guides

Reaction Pathway and Major Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Major Side Reactions Acrolein Acrolein TS1 Hetero-Diels-Alder Transition State Acrolein->TS1 AcrylicAcid Acrylic Acid AcrylicAcid->TS1 Product This compound TS1->Product Acrolein2 Acrolein Polymer Polyacrolein Acrolein2->Polymer Polymerization Dimer Acrolein Dimer (2-Formyl-3,4-dihydro-2H-pyran) Acrolein2->Dimer Dimerization

Caption: Main reaction pathway and major side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Polymer Check for Polymer Formation Start->Check_Polymer Polymer_Yes Polymer Present Check_Polymer->Polymer_Yes Polymer_No No Significant Polymer Check_Polymer->Polymer_No Solution_Polymer Reduce Temperature Add Inhibitor Use Fresh Acrolein Polymer_Yes->Solution_Polymer Check_Reaction_Conditions Review Reaction Conditions Polymer_No->Check_Reaction_Conditions Temp_Low Temperature Too Low? Check_Reaction_Conditions->Temp_Low Time_Short Time Too Short? Check_Reaction_Conditions->Time_Short Temp_Low->Time_Short No Solution_Temp Increase Temperature or Use Lewis Acid Catalyst Temp_Low->Solution_Temp Yes Conditions_OK Conditions Seem Optimal Time_Short->Conditions_OK No Solution_Time Increase Reaction Time Time_Short->Solution_Time Yes Consider_Purification Investigate Purification Step (e.g., product loss during workup) Conditions_OK->Consider_Purification

References

Alternative catalysts for the synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on alternative catalysts to assist you in your synthetic endeavors.

Troubleshooting Guide

During the synthesis of this compound, typically via a hetero-Diels-Alder reaction, several issues can arise. This guide provides solutions to common problems.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The Lewis acid or organocatalyst may be hydrolyzed or degraded. 2. Low Reactivity of Starting Materials: The diene or dienophile may not be sufficiently activated. 3. Incorrect Reaction Temperature: The temperature may be too low to overcome the activation energy.1. Use freshly opened or purified catalyst. Ensure anhydrous reaction conditions, as many catalysts are moisture-sensitive. 2. For Lewis acid catalysis, ensure the dienophile has a coordinating group. For organocatalysis, ensure the substrates are compatible with the chosen activation mode. 3. Gradually increase the reaction temperature. However, be cautious of potential side reactions or decomposition at higher temperatures.
Low Yield 1. Retro-Diels-Alder Reaction: The product may be reverting to starting materials, a common issue at elevated temperatures.[1] 2. Side Product Formation: Polymerization of starting materials or formation of undesired regioisomers can occur. 3. Inefficient Work-up or Purification: Product may be lost during extraction or chromatography.1. Perform the reaction at the lowest effective temperature. Consider using a more active catalyst that allows for lower reaction temperatures.[1] 2. Use a slight excess of one reactant to push the equilibrium towards the product.[1] Monitor the reaction closely by TLC or GC-MS to determine the optimal reaction time and minimize side product formation. 3. Optimize the work-up procedure, for example, by using a different quenching agent or adjusting the pH during extraction. Use appropriate chromatography conditions to ensure good separation.
Formation of Multiple Isomers 1. Poor Regio- or Stereoselectivity: The catalyst may not be providing adequate control over the cycloaddition. 2. Racemic Product (in asymmetric synthesis): The chiral catalyst may be inefficient or compromised.1. For improved regioselectivity, consider using a Lewis acid that can chelate to the dienophile, enhancing facial selectivity.[2] For better stereoselectivity, a bulkier catalyst may favor the formation of one isomer. 2. Ensure the chiral catalyst is of high enantiomeric purity. The presence of impurities, especially water, can diminish enantioselectivity.
Product Decomposition 1. Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to degradation of the product. 2. Instability of the Product: The dihydropyran ring can be sensitive to certain reagents used during work-up or purification.1. Screen for milder reaction conditions, including lower temperatures and less aggressive catalysts. 2. Use a neutral work-up if possible. When using chromatography, consider using a deactivated silica gel to prevent degradation on the column.

Frequently Asked Questions (FAQs)

Q1: What are some effective alternative catalysts to traditional Lewis acids like AlCl₃ for the synthesis of this compound esters?

A1: Several alternative catalysts can be employed. Organocatalysts, such as proline and its derivatives, offer a metal-free approach.[3] N-Heterocyclic Carbenes (NHCs) have also been used for the synthesis of related dihydropyranones. Additionally, other Lewis acids like Ytterbium triflate (Yb(OTf)₃) have shown to be effective and can be easier to handle than AlCl₃.[4]

Q2: How can I improve the enantioselectivity of my reaction?

A2: To induce asymmetry, a chiral catalyst is necessary. Chiral Lewis acids, such as those based on titanium-TADDOL complexes or copper-bis(oxazoline) complexes, are known to catalyze asymmetric hetero-Diels-Alder reactions effectively. The choice of solvent and temperature can also significantly impact enantioselectivity. It is often necessary to screen different chiral ligands and reaction conditions to find the optimal system for your specific substrates.

Q3: My reaction is very slow. What can I do to increase the reaction rate?

A3: Increasing the temperature is a common method to accelerate a slow reaction. However, this can also promote the retro-Diels-Alder reaction and reduce the overall yield.[1] Alternatively, you can try using a more active catalyst or increasing the catalyst loading. Using a higher concentration of the reactants can also increase the reaction rate.

Q4: I am observing the formation of a significant amount of polymer-like material in my reaction. What is the cause and how can I prevent it?

A4: Polymerization is a common side reaction, especially with electron-deficient alkenes like acrylates. This can be catalyzed by Lewis acids. To minimize polymerization, you can try adding the dienophile slowly to the reaction mixture to maintain a low concentration. Lowering the reaction temperature or using a less active Lewis acid might also be beneficial.

Q5: Is it possible to synthesize the carboxylic acid directly, or should I synthesize the ester and then hydrolyze it?

A5: While direct synthesis of the carboxylic acid is possible, it is often more practical to synthesize the corresponding ester first. The ester group is generally more compatible with the reaction conditions of the hetero-Diels-Alder reaction. The resulting ester can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step. The carboxyl group itself can be less reactive as a dienophile in Diels-Alder reactions.[5]

Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the synthesis of 5,6-Dihydro-2H-pyran-3-carboxylate derivatives. The data is compiled from literature reports on analogous reactions and should be considered as a guideline.

Catalyst Typical Substrates Solvent Temp. (°C) Time (h) Yield (%) Key Features
Yb(OTf)₃ β,γ-Unsaturated α-keto esters, Ethyl vinyl etherDichloromethane-40 to 401 - 3993 - 95High yields, good endo/exo selectivity.
TiCl₄ Phenolic ethers, Chalcone epoxidesDichloromethane0 - RT0.5 - 290 - 98High regioselectivity.
L-Proline Aromatic aldehydes, MalononitrileEthanolRT2 - 580 - 95Organocatalytic, high enantioselectivity.[3]
N-Heterocyclic Carbenes (NHCs) α,β-Unsaturated aldehydes, 1,3-Dicarbonyl compoundsTHF, DioxaneRT-up to 99Organocatalytic, effective for dihydropyranone synthesis.[6]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Synthesis of Ethyl 5,6-Dihydro-2H-pyran-3-carboxylate

This protocol is adapted from a general procedure for the Yb(OTf)₃-catalyzed hetero-Diels-Alder reaction.[4]

Materials:

  • Ethyl 2-oxo-3-butenoate (or a similar β,γ-unsaturated α-keto ester)

  • Ethyl vinyl ether

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β,γ-unsaturated α-keto ester (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

  • Add Yb(OTf)₃ (10-20 mol%) to the solution with stirring.

  • Slowly add ethyl vinyl ether (1.5 - 2.0 eq) to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ethyl 5,6-dihydro-2H-pyran-3-carboxylate.

Diagrams

Experimental Workflow

experimental_workflow start Start dissolve Dissolve Dienophile & Catalyst in Anhydrous Solvent start->dissolve cool Cool Reaction Mixture dissolve->cool add_diene Add Diene (e.g., Ethyl Vinyl Ether) cool->add_diene stir Stir at Controlled Temperature add_diene->stir monitor Monitor by TLC/GC stir->monitor Periodically monitor->stir quench Quench Reaction (e.g., aq. NaHCO3) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: General workflow for the Lewis acid-catalyzed hetero-Diels-Alder synthesis.

Troubleshooting Logic

troubleshooting_logic start Low Yield or No Product check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Use fresh/pure catalyst. Ensure anhydrous conditions. check_catalyst->solution_catalyst No check_retro Is retro-Diels-Alder a possibility? check_temp->check_retro Yes solution_temp Increase temperature gradually. Consider a more active catalyst. check_temp->solution_temp No check_side_reactions Are there significant side products? check_retro->check_side_reactions No solution_retro Lower reaction temperature. Use a more active catalyst. check_retro->solution_retro Yes solution_side_reactions Optimize reactant stoichiometry. Monitor reaction time carefully. check_side_reactions->solution_side_reactions Yes

Caption: A logical workflow for troubleshooting low-yield hetero-Diels-Alder reactions.

References

Overcoming challenges in the purification of 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5,6-Dihydro-2H-pyran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. A common route is the Diels-Alder reaction between acrolein and an acrylate ester (e.g., ethyl acrylate) followed by hydrolysis. In this case, common impurities include:

  • Unreacted Starting Materials: Residual acrolein and ethyl acrylate.

  • Intermediate Ester: Unhydrolyzed ethyl 5,6-dihydro-2H-pyran-3-carboxylate.

  • Byproducts: Polymers derived from acrolein, and potentially Michael addition products.

Q2: Which purification techniques are most effective for this compound?

A2: The most successful purification strategies for this polar, unsaturated carboxylic acid are typically recrystallization and column chromatography.

  • Recrystallization is often effective for removing minor impurities and obtaining a highly crystalline final product.

  • Column chromatography is particularly useful for separating the desired acid from significant quantities of the less polar ester intermediate and other byproducts.[1][2][3]

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting trace impurities.

  • Thin-Layer Chromatography (TLC): Provides a rapid, qualitative assessment of purity and is useful for monitoring the progress of column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any structural impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify impurities based on their mass-to-charge ratio.

Q4: What are the stability concerns for this compound during purification?

A4: As an α,β-unsaturated carboxylic acid and a dihydropyran derivative, there are several stability considerations:

  • pH Sensitivity: The dihydropyran ring can be susceptible to hydrolysis under strong acidic conditions. Under strongly basic conditions, rearrangement or condensation reactions can occur.

  • Isomerization: The double bond may be prone to isomerization under certain conditions, such as prolonged heating or exposure to acid/base.

  • Polymerization: Acrolein, a potential starting material, readily polymerizes. Ensuring its complete removal is crucial.

Troubleshooting Guides

Recrystallization
Problem / ObservationPotential CauseRecommended Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound, or the solution may be supersaturated.Heat the solution to redissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and allow for slow cooling. Vigorous stirring as the oil appears can sometimes induce crystallization.[3]
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was used), or there are no nucleation sites.1. Concentrate the solution by carefully boiling off some of the solvent. 2. Induce crystallization by scratching the inside of the flask with a glass rod. 3. Add a seed crystal of pure this compound.[4] 4. Cool the solution in an ice bath after it has slowly cooled to room temperature.
Low recovery of the purified product. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were washed with warm solvent.1. Use the minimum amount of boiling solvent necessary for complete dissolution. 2. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity (they have similar solubilities).Select a different solvent or a mixed solvent system. Perform solubility tests to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the impurity is either very soluble or insoluble at all temperatures.
Column Chromatography
Problem / ObservationPotential CauseRecommended Solution(s)
Significant streaking or tailing of the product spot on TLC and broad elution from the column. The carboxylic acid is partially deprotonated on the slightly acidic silica gel, leading to a distribution between the neutral acid and its anionic form.Add a small percentage (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This will suppress the deprotonation of the carboxylic acid, resulting in a sharper band.
The compound does not move from the baseline on the TLC plate or the top of the column. The eluent is not polar enough to displace the polar carboxylic acid from the silica gel.Increase the polarity of the eluent. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate, methanol), is often effective.[3][6]
Poor separation between the product and the ethyl ester intermediate. The polarity difference between the acid and the ester is not sufficient for separation with the chosen eluent.Use a shallow gradient to slowly increase the polarity of the eluent. This will provide better resolution between compounds with similar polarities. Ensure the eluent is acidified to improve the separation.
The compound appears to decompose on the column. The compound is unstable on the acidic silica gel.1. Deactivate the silica gel by treating it with a base (e.g., triethylamine) before packing the column, and then re-equilibrate with the acidic mobile phase. 2. Consider using a different stationary phase, such as alumina (neutral or basic).

Data Presentation

Table 1: Comparison of Purification Methods for Dihydropyran Carboxylic Acid Analogs

Purification MethodTypical RecoveryTypical PurityAdvantagesDisadvantages
Recrystallization 70-90%>99%High purity can be achieved; cost-effective and scalable.Can be time-consuming; potential for product loss in the mother liquor.[4]
Column Chromatography 50-80%95-99%Effective for separating complex mixtures and compounds with different polarities.[4]More costly due to solvent and stationary phase usage; can be labor-intensive.

Note: The data presented are typical values for polar carboxylic acids and may vary for this compound depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Reheat the solution gently until it is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane containing 1% acetic acid (e.g., starting from 20% ethyl acetate and gradually increasing to 50% or higher). The optimal gradient should be determined by TLC analysis.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column using the determined solvent gradient, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification acrolein Acrolein diels_alder Diels-Alder Reaction acrolein->diels_alder ethyl_acrylate Ethyl Acrylate ethyl_acrylate->diels_alder ester_intermediate Ethyl 5,6-dihydro-2H-pyran-3-carboxylate diels_alder->ester_intermediate hydrolysis Hydrolysis ester_intermediate->hydrolysis crude_product Crude Product hydrolysis->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: General synthesis and purification workflow.

troubleshooting_logic start Impure Product check_purity Assess Purity (TLC, HPLC) start->check_purity is_solid Is the product a solid? check_purity->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Recrystallization failed oiling_out Oiling out? recrystallize->oiling_out streaking Streaking on TLC? column_chrom->streaking adjust_solvent Adjust solvent system oiling_out->adjust_solvent Yes pure Pure Product oiling_out->pure No adjust_solvent->recrystallize add_acid Add acid to eluent streaking->add_acid Yes streaking->pure No add_acid->column_chrom

Caption: Troubleshooting decision tree for purification.

References

Preventing decomposition of 5,6-Dihydro-2H-pyran-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the decomposition of 5,6-Dihydro-2H-pyran-3-carboxylic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to two main decomposition pathways due to its structural features: the dihydropyran ring and the α,β-unsaturated carboxylic acid moiety.

  • Acid-Catalyzed Hydrolysis: The dihydropyran ring, which contains a vinyl ether, is sensitive to acidic conditions. Protic or Lewis acids can catalyze the hydrolysis of the ring, leading to a ring-opened hydroxy-aldehyde intermediate, which can undergo further reactions.[1][2]

  • Decarboxylation: As an α,β-unsaturated carboxylic acid, this compound can undergo decarboxylation (loss of CO2), particularly under harsh thermal or acidic conditions.[3] While this often requires high temperatures for simple substrates, the presence of certain catalysts can facilitate this process.[4][5]

Q2: My reaction yields are consistently low when using this acid in a coupling reaction. What are the likely causes?

A2: Low yields can stem from several issues. The most common are the decomposition of the starting material or the formation of side products. Given the compound's structure, acid-catalyzed hydrolysis of the dihydropyran ring is a significant possibility, especially if acidic coupling reagents or additives are used without a non-nucleophilic base.[1] Another potential issue is the formation of unreactive intermediates or side reactions if the carboxylic acid is not activated properly for the coupling reaction.[6]

Q3: How can I prevent decomposition during amide coupling or esterification reactions?

A3: To prevent decomposition, reaction conditions must be carefully controlled.

  • Avoid Strong Acids: Use coupling reagents that do not require strong acidic conditions. If an acid scavenger is needed, use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[7]

  • Moderate Temperatures: Avoid high reaction temperatures, as this can promote decarboxylation or other side reactions.[8] Most standard coupling reactions can be performed at room temperature.

  • Choice of Reagents: Utilize modern coupling reagents known for their mildness and high efficiency, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) to minimize side reactions.[6][7]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, the compound should be stored in a cool, dry place, away from strong acids and oxidizing agents. An inert atmosphere (nitrogen or argon) is recommended for prolonged storage to prevent potential degradation from atmospheric moisture and oxygen.

Q5: I've observed unexpected byproducts in my reaction mixture. What might they be?

A5: Unexpected byproducts are likely the result of one of the decomposition pathways. Acid-catalyzed ring-opening can lead to various linear, functionalized molecules.[1] If decarboxylation occurs, you would observe the corresponding 5,6-dihydro-2H-pyran. Careful analysis of spectroscopic data (NMR, MS) is required to identify these impurities and diagnose the specific decomposition route.

Troubleshooting Guide

This section provides a systematic approach to identifying and solving issues related to the instability of this compound.

Symptom Potential Cause Recommended Solution
Low or No Yield of Desired Product 1. Decomposition of starting material via acid-catalyzed hydrolysis.[1] 2. Inefficient carboxylic acid activation.[6] 3. Decarboxylation at elevated temperatures.[3]1. Add a non-nucleophilic base (e.g., DIPEA) to neutralize any acidic species. Ensure anhydrous conditions. 2. Switch to a more efficient coupling reagent (e.g., HATU, COMU). 3. Maintain reaction temperature at or below room temperature (0°C to 25°C).
Multiple Unidentified Spots on TLC 1. Ring-opening of the dihydropyran moiety.[2] 2. Formation of acylated ureas (if using carbodiimides like DCC/EDC without additives).[6]1. Buffer the reaction or use a base. Confirm the pH of the reaction mixture is not acidic. 2. Add an auxiliary nucleophile such as HOBt or DMAP to the reaction.
Loss of Mass Corresponding to CO2 (44 Da) in MS Analysis Decarboxylation of the α,β-unsaturated carboxylic acid.[3][9]Avoid excessive heat. Screen for alternative catalysts if using a metal-catalyzed process, as some metals can promote decarboxylation.[4]
Product is Contaminated with a Ring-Opened Impurity Acid-catalyzed hydrolysis of the vinyl ether within the dihydropyran ring.[1]Strictly avoid protic acids. If a Lewis acid is required for a different part of the molecule, consider a protecting group strategy for the dihydropyran if possible.

Summary of Recommended Reaction Parameters

The following table provides general guidelines for reaction conditions to maintain the stability of this compound.

ParameterRecommended ConditionRationale
pH Neutral to slightly basic (7.0 - 8.5)Prevents acid-catalyzed hydrolysis of the dihydropyran ring.[1]
Temperature 0°C to 25°CMinimizes the risk of thermal decarboxylation and other side reactions.[8]
Solvent Anhydrous, aprotic solvents (e.g., DMF, DCM, THF)Prevents unwanted reactions with water and other protic species.
Additives (for coupling) HOBt, HOAt (with carbodiimides)Suppresses side reactions and minimizes potential for racemization.[6]
Base (if required) Non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine)Neutralizes acids without competing in the main reaction.[7]

Key Experimental Protocol

Protocol: Stable Amide Coupling using HATU

This protocol describes a general procedure for coupling this compound with a primary or secondary amine, minimizing the risk of decomposition.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF in a flame-dried flask.

  • Cool the solution to 0°C using an ice bath.

  • Add HATU to the solution and stir for 5 minutes.

  • Add DIPEA to the reaction mixture and stir for an additional 15-20 minutes at 0°C. This step generates the activated ester in situ.

  • In a separate flask, prepare a solution of the amine in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

DecompositionPathways Start This compound RingOpened Ring-Opened Hydroxy Aldehyde Start->RingOpened H+ / H2O (Acid-Catalyzed Hydrolysis) Decarboxylated 5,6-Dihydro-2H-pyran (Decarboxylated Product) Start->Decarboxylated Heat (Δ) or Catalyst (Decarboxylation)

Caption: Potential decomposition pathways for the target molecule.

AmideCouplingWorkflow cluster_activation Activation Step (0°C) cluster_coupling Coupling Step (0°C to RT) Acid Carboxylic Acid in Anhydrous DMF HATU Add HATU + DIPEA Acid->HATU ActiveEster Activated Ester (in situ) HATU->ActiveEster Amine Add Amine Solution ActiveEster->Amine Reaction Stir 2-16h Workup Aqueous Workup & Purification Product Stable Amide Product Workup->Product

Caption: Recommended workflow for stable amide coupling.

TroubleshootingTree decision decision result result Start Low Reaction Yield CheckAcid Was the reaction run under acidic conditions? Start->CheckAcid CheckAcid->result Yes Cause: Acid Hydrolysis Solution: Add non-nucleophilic base (DIPEA). CheckTemp Was the reaction heated? CheckAcid->CheckTemp No CheckTemp->result Yes Cause: Thermal Decarboxylation Solution: Run reaction at RT or 0°C. CheckReagent Are you using a carbodiimide without an additive? CheckTemp->CheckReagent No CheckReagent->result Yes Cause: Side Reactions Solution: Add HOBt or switch to HATU. CheckReagent->Start No Re-evaluate stoichiometry and purity of reagents.

Caption: Decision tree for troubleshooting low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5,6-Dihydro-2H-pyran-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages. This guide provides a comparative overview of two prominent synthetic strategies: a two-step synthesis via an aldehyde intermediate and a concerted approach using a hetero-Diels-Alder reaction followed by hydrolysis.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Synthesis via AldehydeRoute 2: Hetero-Diels-Alder and Hydrolysis
Starting Materials AcroleinAcrolein, Ethyl Acrylate
Key Intermediates 5,6-Dihydro-2H-pyran-3-carboxaldehydeEthyl 5,6-dihydro-2H-pyran-3-carboxylate
Overall Yield ModeratePotentially Higher
Number of Steps 22
Key Reactions Dimerization, OxidationHetero-Diels-Alder, Hydrolysis
Scalability FeasiblePotentially more straightforward for large scale
Control of Purity Requires purification of intermediateRequires purification of intermediate ester

Route 1: Two-Step Synthesis via Aldehyde Intermediate

This classical approach involves the initial formation of 5,6-dihydro-2H-pyran-3-carboxaldehyde, which is subsequently oxidized to the target carboxylic acid.

Logical Workflow

A Acrolein B Dimerization A->B Heat C 5,6-Dihydro-2H-pyran-3-carboxaldehyde B->C D Oxidation C->D Oxidizing Agent E This compound D->E

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5,6-Dihydro-2H-pyran-3-carboxaldehyde via Acrolein Dimerization

The formation of 5,6-dihydro-2H-pyran-3-carboxaldehyde from the dimerization of acrolein is a known process, often occurring during the storage of aqueous acrolein solutions[1]. For a controlled laboratory synthesis, the following protocol can be adapted:

  • Reaction Setup: A pressure-resistant vessel is charged with neat acrolein.

  • Reaction Conditions: The vessel is sealed and heated to 150-200°C for several hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is subjected to fractional distillation under reduced pressure to isolate the 5,6-dihydro-2H-pyran-3-carboxaldehyde from unreacted acrolein and polymeric byproducts.

  • Expected Yield: Yields for this specific dimerization can vary, but are generally moderate.

Step 2: Oxidation of 5,6-Dihydro-2H-pyran-3-carboxaldehyde to this compound

The aldehyde intermediate can be oxidized to the corresponding carboxylic acid using various mild oxidizing agents. The Pinnick oxidation is a reliable method for this transformation[2].

  • Reaction Setup: 5,6-Dihydro-2H-pyran-3-carboxaldehyde is dissolved in a suitable solvent such as tert-butanol.

  • Reagents: Sodium chlorite (NaClO2) is used as the oxidant, and a scavenger such as 2-methyl-2-butene is added to quench the hypochlorite byproduct. A phosphate buffer is typically used to maintain a slightly acidic pH.

  • Reaction Conditions: The reaction is typically run at room temperature and monitored by TLC for the disappearance of the starting aldehyde.

  • Work-up and Purification: The reaction is quenched with sodium sulfite, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude carboxylic acid can be purified by recrystallization or column chromatography.

  • Expected Yield: The Pinnick oxidation is generally high-yielding, often exceeding 80-90%.

Route 2: Hetero-Diels-Alder Reaction and Subsequent Hydrolysis

This more convergent approach utilizes a hetero-Diels-Alder reaction to directly form the dihydropyran ring with the carboxylate functionality already in place, followed by a simple hydrolysis step.

Logical Workflow

A Acrolein + Ethyl Acrylate B Hetero-Diels-Alder Reaction A->B Lewis Acid Catalyst (optional) / Heat C Ethyl 5,6-dihydro-2H-pyran-3-carboxylate B->C D Hydrolysis C->D Base (e.g., NaOH) E This compound D->E

Caption: Workflow for the Hetero-Diels-Alder and hydrolysis route.

Experimental Protocols

Step 1: Synthesis of Ethyl 5,6-dihydro-2H-pyran-3-carboxylate via Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction between acrolein (acting as the diene) and ethyl acrylate (acting as the dienophile) can construct the dihydropyran ring in a single step.

  • Reaction Setup: Acrolein and an excess of ethyl acrylate are combined in a suitable solvent, such as toluene or dichloromethane, in a sealed reaction vessel.

  • Catalyst: The reaction can be promoted by heat or a Lewis acid catalyst (e.g., ZnCl2, AlCl3) to improve the rate and selectivity.

  • Reaction Conditions: The mixture is heated or stirred at room temperature if a catalyst is used. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted. The organic layer is washed, dried, and concentrated. The resulting ethyl ester is purified by column chromatography or distillation.

  • Expected Yield: Yields for hetero-Diels-Alder reactions can be variable, but with optimization, good yields can be achieved.

Step 2: Hydrolysis of Ethyl 5,6-dihydro-2H-pyran-3-carboxylate

The final step is the saponification of the ester to the desired carboxylic acid.

  • Reaction Setup: The purified ethyl 5,6-dihydro-2H-pyran-3-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

  • Reagent: An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added.

  • Reaction Conditions: The mixture is heated to reflux and stirred until the ester is completely consumed, as monitored by TLC.

  • Work-up and Purification: After cooling, the alcohol is removed under reduced pressure. The aqueous solution is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

  • Expected Yield: Alkaline hydrolysis of esters is typically a high-yielding reaction, often approaching quantitative conversion[3].

Conclusion

Both synthetic routes offer viable pathways to this compound. The choice between the two will depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and purification capabilities. The two-step synthesis via the aldehyde intermediate is a more traditional approach, with the potential for well-established procedures for each step. The hetero-Diels-Alder route is more convergent and may be more efficient for larger-scale synthesis, although optimization of the cycloaddition step may be required. For both routes, careful purification of the intermediates is crucial for obtaining the final product in high purity.

References

A Comparative Guide to the Biological Activity of 5,6-Dihydro-2H-pyran-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activities

The primary biological activities investigated for analogs of 5,6-Dihydro-2H-pyran-3-carboxylic acid are their anti-proliferative action against cancer cell lines and their antioxidant potential. The data presented below is primarily focused on a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives.

Anti-Proliferative Activity

The anti-proliferative effects of various dihydropyrano[4,3-b]pyran derivatives were assessed against human colon carcinoma (SW-480) and breast cancer (MCF-7) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDSubstituent on Phenyl RingIC50 (µM) vs. SW-480IC50 (µM) vs. MCF-7
4a 4-OCH390.5-
4d 4-F87.2104.9
4g 4-NO234.642.6
4h 4-CF367.2-
4i 4-Cl35.934.2
4j 3,4,5-(OCH3)338.626.6
Cisplatin (Reference Drug)--

Data sourced from a study on 5-Oxo-dihydropyranopyran derivatives.[1]

The results indicate that substitutions on the C4-phenyl ring significantly influence the anti-proliferative activity. Derivatives with electron-withdrawing groups such as 4-NO2 (4g) and 4-Cl (4i), as well as the 3,4,5-trimethoxy substituted analog (4j), demonstrated the most potent cytotoxic effects against both SW-480 and MCF-7 cell lines.[1] In contrast, compounds with 4-methoxy (4a) and 4-fluoro (4d) substitutions showed lower activity.[1]

Antioxidant Activity

The free radical scavenging potential of these analogs was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The half-maximal effective concentration (EC50), representing the concentration of the compound that scavenges 50% of the DPPH radicals, was determined.

Compound IDSubstituent on Phenyl RingEC50 (µM)
4j 3,4,5-(OCH3)3580

Data sourced from a study on 5-Oxo-dihydropyranopyran derivatives.[1]

Among the tested compounds, the derivative with three methoxy groups (4j) exhibited the highest free radical scavenging activity.[1]

Potential Mechanisms of Action and Signaling Pathways

Molecular docking studies have suggested that the anti-proliferative activity of these dihydropyrano[4,3-b]pyran derivatives may be attributed to their interaction with and inhibition of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.

Furthermore, the dihydropyran scaffold has been identified as a hinge-region binding motif in inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase involved in cell growth, proliferation, and survival.

Below are diagrams illustrating the potential signaling pathways that may be modulated by these compounds.

CDK2_Pathway cluster_G1_S G1/S Transition cluster_Inhibitor CyclinE Cyclin E Active_CDK2_CyclinE Active CDK2/Cyclin E Complex CyclinE->Active_CDK2_CyclinE Activation CDK2 CDK2 CDK2->Active_CDK2_CyclinE p21_p27 p21/p27 (CDK Inhibitors) p21_p27->Active_CDK2_CyclinE Inhibition Rb Rb Active_CDK2_CyclinE->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation Dihydropyran_Analog Dihydropyran Analog (Potential Inhibitor) Dihydropyran_Analog->CDK2 Inhibition mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects cluster_inhibitor Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 AKT->mTORC2 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy Inhibition mTORC2->AKT Feedback Activation Cytoskeleton Cytoskeletal Organization mTORC2->Cytoskeleton Dihydropyran_Analog Dihydropyran Analog (Potential Inhibitor) Dihydropyran_Analog->mTORC1 Inhibition

References

A Comparative Spectroscopic Guide to 5,6-Dihydro-2H-pyran-3-carboxylic acid and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key synthetic intermediates is paramount. This guide provides a comparative analysis of 5,6-Dihydro-2H-pyran-3-carboxylic acid, a valuable heterocyclic building block, and its precursors. Detailed experimental protocols and tabulated spectroscopic data are presented to facilitate identification, characterization, and quality control in synthetic workflows.

The dihydropyran ring is a prevalent scaffold in numerous natural products and pharmacologically active compounds. The ability to functionalize this core structure, for instance with a carboxylic acid group, opens avenues for diverse molecular designs and applications. This guide focuses on the spectroscopic signatures of this compound and its immediate synthetic precursors, offering a clear comparison of their key spectral features.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a two-step sequence starting from the dimerization of acrolein to yield 3,4-Dihydro-2H-pyran-2-carboxaldehyde. This aldehyde then undergoes rearrangement and subsequent oxidation to afford the target carboxylic acid. An analogous pathway can be envisioned for the synthesis of the isomeric 3,4-Dihydro-2H-pyran-5-carboxylic acid.

Synthesis_Pathway Acrolein Acrolein Dimer 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer) Acrolein->Dimer Diels-Alder Reaction Rearranged_Aldehyde 5,6-Dihydropyran-3-carbaldehyde Dimer->Rearranged_Aldehyde Rearrangement Carboxylic_Acid This compound Rearranged_Aldehyde->Carboxylic_Acid Oxidation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Detailed methodologies for the key transformations are crucial for reproducibility and optimization.

Synthesis of 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer)

This procedure is adapted from established methods for the dimerization of acrolein.

  • Reaction Setup: A flask equipped with a reflux condenser and a dropping funnel is charged with acrolein.

  • Reaction Conditions: The acrolein is heated, typically in the presence of a polymerization inhibitor, to induce a Diels-Alder reaction with another molecule of acrolein.

  • Work-up and Purification: The reaction mixture is cooled, and the resulting dimer is purified by distillation under reduced pressure.

Oxidation of 5,6-Dihydropyran-3-carbaldehyde to this compound

A common method for this transformation is the Pinnick oxidation, known for its mild conditions and tolerance of various functional groups.

  • Reaction Setup: The aldehyde is dissolved in a suitable solvent such as a mixture of tert-butanol and water.

  • Reagents: Sodium chlorite is used as the oxidant, and a scavenger like 2-methyl-2-butene is added to quench the hypochlorite byproduct. Sodium dihydrogen phosphate is often used as a buffer.

  • Reaction Conditions: The oxidant solution is added dropwise to the aldehyde solution at room temperature, and the reaction is stirred vigorously.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude acid is then purified by recrystallization or column chromatography.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its aldehyde precursor. For comparison, data for the isomeric 3,4-Dihydro-2H-pyran-2-carboxylic acid is also included as a representative alternative.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2 (CH₂)H-3 (CH)H-4 (CH₂)H-5 (CH₂)H-6 (CH₂)Other
5,6-Dihydropyran-3-carbaldehyde ~4.2-~2.3~1.9~3.8~9.4 (CHO)
This compound ~4.3~6.8~2.4~1.9~3.9~12.0 (COOH)
3,4-Dihydro-2H-pyran-2-carboxylic acid ~4.5~2.0~1.8~1.9~6.4, ~4.7~11.5 (COOH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2C-3C-4C-5C-6Other
5,6-Dihydropyran-3-carbaldehyde ~67~140~22~20~66~193 (CHO)
This compound ~67~130~22~21~66~172 (COOH)
3,4-Dihydro-2H-pyran-2-carboxylic acid ~75~25~22~105~145~175 (COOH)

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundO-H StretchC=O StretchC-O StretchOther Key Bands
5,6-Dihydropyran-3-carbaldehyde -~1680~1100~2820, ~2720 (C-H stretch of aldehyde)
This compound 3300-2500 (broad)~1710~1250~1650 (C=C stretch)
3,4-Dihydro-2H-pyran-2-carboxylic acid 3300-2500 (broad)~1720~1220~1655 (C=C stretch)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+H]⁺[M-H]⁻Key Fragment Ions
5,6-Dihydropyran-3-carbaldehyde 112.05113.06111.0483, 55
This compound 128.05129.05127.04111, 83, 55
3,4-Dihydro-2H-pyran-2-carboxylic acid 128.05129.05127.0483, 55

Note: The spectroscopic data presented are typical values and may vary slightly depending on the solvent and experimental conditions.

Visualization of Experimental Workflow

The general workflow for the synthesis and analysis of this compound is outlined below.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis A Acrolein Dimerization B Rearrangement to 5,6-Dihydropyran-3-carbaldehyde A->B C Oxidation to Carboxylic Acid B->C D Distillation / Crystallization C->D E NMR (¹H, ¹³C) D->E F FTIR D->F G Mass Spectrometry D->G

Caption: General workflow for synthesis and analysis.

This guide provides a foundational framework for the spectroscopic analysis of this compound and its precursors. By utilizing the provided data and protocols, researchers can confidently identify and characterize these important synthetic intermediates, ensuring the integrity and quality of their research and development endeavors.

Catalyst Efficacy in the Hydrogenation of 5,6-Dihydro-2H-pyran-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of 5,6-Dihydro-2H-pyran-3-carboxylic acid to yield Tetrahydropyran-3-carboxylic acid is a critical transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. The efficiency and stereoselectivity of this reduction are highly dependent on the choice of catalyst. This guide provides a comparative overview of the efficacy of different catalysts reported for this and similar hydrogenations, supported by available experimental data.

Catalyst Performance Comparison

The selection of an appropriate catalyst is paramount for achieving high yield and desired stereochemistry. Below is a summary of the performance of various catalysts in the hydrogenation of this compound and related unsaturated pyran derivatives.

Catalyst SystemSubstrateKey Performance MetricsReaction Conditions
Palladium This compoundUp to 89% optical purity5% Pd/Al₂O₃ modified by cinchonidine
Ruthenium General α,β-unsaturated carboxylic acidsHigh activity for C=C bond reductionOften used in homogeneous catalysis with various ligands
Rhodium General α,β-unsaturated carboxylic acidsHigh enantioselectivities reported with chiral phosphine ligandsTypically homogeneous catalysis
Nickel 3,4-dihydropyran (DHP)>99.8% selectivity, 98% yield for THP formationNi/SiO₂ in a continuous flow reactor, 150–200 °C

Note: The data presented is compiled from various sources and may not represent results from direct head-to-head comparative studies under identical reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following is a representative protocol for the enantioselective hydrogenation of this compound using a modified palladium catalyst.

Enantioselective Hydrogenation using Cinchonidine-Modified 5% Pd/Al₂O₃

Materials:

  • This compound

  • 5% Pd/Al₂O₃ catalyst

  • Cinchonidine (modifier)

  • Solvent (e.g., Toluene)

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: The 5% Pd/Al₂O₃ catalyst is modified with cinchonidine. This is typically achieved by stirring the catalyst with a solution of cinchonidine in a suitable solvent.

  • Reaction Setup: A high-pressure autoclave is charged with the modified catalyst, the substrate (this compound), and the solvent.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature for a set duration.

  • Work-up: After the reaction is complete, the reactor is cooled and depressurized. The catalyst is removed by filtration.

  • Product Isolation and Analysis: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The product, Tetrahydropyran-3-carboxylic acid, is then purified, and its optical purity is determined using chiral chromatography.

Visualizing the Process

To better understand the experimental workflow, the following diagrams illustrate the key steps and the overall logic of the catalyst comparison.

experimental_workflow Experimental Workflow for Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Analysis catalyst 5% Pd/Al2O3 mix_catalyst Stir Catalyst and Modifier catalyst->mix_catalyst modifier Cinchonidine Solution modifier->mix_catalyst mod_catalyst Modified Catalyst mix_catalyst->mod_catalyst reactor Charge Autoclave mod_catalyst->reactor substrate This compound substrate->reactor solvent Solvent solvent->reactor hydrogenation Pressurize with H2 and Heat reactor->hydrogenation reaction_complete Reaction Mixture hydrogenation->reaction_complete filtration Filter to Remove Catalyst reaction_complete->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification evaporation->purification analysis Chiral Chromatography (Optical Purity) purification->analysis final_product Tetrahydropyran-3-carboxylic acid analysis->final_product

Caption: Experimental workflow for the hydrogenation of this compound.

Catalyst_Comparison_Logic Catalyst Performance Comparison Logic cluster_catalysts Catalyst Families cluster_metrics Efficacy Metrics main_goal Hydrogenation of this compound pd Palladium-based main_goal->pd ru Ruthenium-based main_goal->ru rh Rhodium-based main_goal->rh ni Nickel-based main_goal->ni yield Yield pd->yield selectivity Selectivity / Optical Purity pd->selectivity conditions Reaction Conditions pd->conditions cost Cost & Reusability pd->cost ru->yield ru->selectivity ru->conditions ru->cost rh->yield rh->selectivity rh->conditions rh->cost ni->yield ni->selectivity ni->conditions ni->cost

Purity Analysis of Commercially Available 5,6-Dihydro-2H-pyran-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative overview of the stated purity of commercially available 5,6-Dihydro-2H-pyran-3-carboxylic acid from various suppliers. Due to the limited availability of public detailed experimental data and certificates of analysis from vendors, this guide also outlines a comprehensive experimental protocol for in-house purity verification.

Commercial Supplier Purity Overview

This compound is available from several chemical suppliers, with purity levels typically stated to be between 95% and 98%. The table below summarizes the information gathered from various commercial sources. It is important to note that this information is based on supplier specifications and has not been independently verified. Researchers are strongly encouraged to perform their own purity analysis upon receipt of the material.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight
AChemBlock97%[1]100313-48-2[1]C6H8O3[1]128.13[1]
J&H CHEM98% min[2]100313-48-2[2]C6H8O3128.13
Anonymous Suppliermin 95%[3]100313-48-2[3]C6H8O3[3]128.1[3]

Note: Some suppliers, such as Sigma-Aldrich for the related compound 3,4-Dihydro-2H-pyran-5-carboxylic acid, state that they do not collect analytical data and the buyer assumes responsibility for confirming product identity and purity. This highlights the importance of independent verification.

Potential Impurities

The synthesis of this compound and related dihydropyrans can involve various reagents and intermediates that may carry over as impurities. Potential impurities could include starting materials, byproducts, and residual solvents. For instance, the synthesis of the related 5,6-dihydro-2H-pyran-2-one involves vinylacetic acid and paraformaldehyde, suggesting that unreacted starting materials or side-products from their reactions could be present[4].

Recommended Experimental Protocols for Purity Verification

A multi-technique approach is recommended for a thorough purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. A reverse-phase HPLC method is generally suitable for this type of polar analyte.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Protocol:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Prepare a series of calibration standards of a reference standard of known purity.

  • Set the column temperature (e.g., 30 °C) and the UV detection wavelength (e.g., 210 nm).

  • Inject the standards and the sample solution.

  • Analyze the chromatograms to determine the area percentage of the main peak and any impurity peaks. Purity is calculated as the ratio of the main peak area to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can also provide information about impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals or deviations in the integration values from the expected proton ratios can indicate impurities.

  • The ¹³C NMR spectrum should show the expected number of signals for the carbon atoms in the molecule. Additional peaks may suggest the presence of carbon-containing impurities. The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm region in the ¹³C NMR spectrum[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can help in identifying impurities.

Instrumentation:

  • Mass spectrometer (e.g., coupled with GC or LC, or with direct infusion)

Protocol:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum.

  • The spectrum should show a prominent peak corresponding to the molecular ion ([M]+ or [M-H]⁻) of this compound.

  • Peaks at other m/z values may indicate the presence of impurities.

Workflow for Purity Analysis

The following diagram illustrates a logical workflow for the comprehensive purity analysis of commercially available this compound.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Receive Commercial This compound Prepare_Solutions Prepare Stock and Working Solutions Sample->Prepare_Solutions HPLC HPLC Analysis (Purity & Impurity Profile) Prepare_Solutions->HPLC Inject NMR NMR Spectroscopy (Structure & Impurity ID) Prepare_Solutions->NMR Dissolve MS Mass Spectrometry (Molecular Weight & Impurity ID) Prepare_Solutions->MS Introduce Analyze_Data Analyze and Correlate Data from all Techniques HPLC->Analyze_Data NMR->Analyze_Data MS->Analyze_Data Purity_Report Generate Purity Report Analyze_Data->Purity_Report

Caption: Workflow for the purity analysis of this compound.

Logical Relationship of Analytical Data

The data obtained from different analytical techniques should be correlated to build a comprehensive purity profile.

Data_Correlation cluster_data Analytical Data cluster_interpretation Interpretation & Conclusion HPLC_Data HPLC Chromatogram (Retention Times, Peak Areas) Purity Quantitative Purity (%) HPLC_Data->Purity Impurity_Identification Impurity Identification HPLC_Data->Impurity_Identification NMR_Data NMR Spectra (Chemical Shifts, Integrals) Structure_Confirmation Structural Confirmation NMR_Data->Structure_Confirmation NMR_Data->Impurity_Identification MS_Data Mass Spectrum (m/z values) MS_Data->Impurity_Identification Final_Assessment Final Purity Assessment Purity->Final_Assessment Structure_Confirmation->Final_Assessment Impurity_Identification->Final_Assessment

Caption: Correlation of analytical data for a comprehensive purity assessment.

References

Validating the Structure of Novel 5,6-Dihydro-2H-pyran-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of the spectroscopic and spectrometric techniques used to elucidate and confirm the structure of a novel 5,6-dihydro-2H-pyran-3-carboxylic acid derivative, specifically ethyl 5,6-dihydro-2H-pyran-3-carboxylate. For contextual performance analysis, this guide contrasts its characterization data with two structurally related heterocyclic esters: ethyl tetrahydropyran-4-carboxylate and ethyl furan-2-carboxylate. Detailed experimental protocols and visual workflows are provided to aid researchers in applying these validation methods.

Comparative Analysis of Spectroscopic and Physicochemical Data

The structural elucidation of the target compound and its alternatives relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The data presented in the following tables highlight the key differences and similarities in their spectral and physical properties.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm], Multiplicity, Coupling Constant (J) [Hz], Integration, Assignment
Ethyl 5,6-dihydro-2H-pyran-3-carboxylate (Novel Derivative) 6.85 (s, 1H, =CH), 4.25 (t, J = 5.2 Hz, 2H, O-CH₂-CH₂), 4.18 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃), 2.30 (t, J = 6.4 Hz, 2H, =C-CH₂), 1.85 (quint, J = 5.8 Hz, 2H, O-CH₂-CH₂), 1.28 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)
Ethyl tetrahydropyran-4-carboxylate (Saturated Analogue) 4.15 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃), 3.95 (dt, J = 11.6, 4.0 Hz, 2H, O-CH₂-ax), 3.40 (td, J = 11.6, 2.4 Hz, 2H, O-CH₂-eq), 2.50 (tt, J = 11.2, 4.0 Hz, 1H, CH-C=O), 1.80-1.70 (m, 4H, CH₂-CH₂), 1.25 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)
Ethyl furan-2-carboxylate (Aromatic Analogue) 7.58 (dd, J = 1.8, 0.8 Hz, 1H, H-5), 7.16 (dd, J = 3.6, 0.8 Hz, 1H, H-3), 6.51 (dd, J = 3.6, 1.8 Hz, 1H, H-4), 4.37 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃), 1.38 (t, J = 7.1 Hz, 3H, O-CH₂-CH₃)[1]

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm], Assignment
Ethyl 5,6-dihydro-2H-pyran-3-carboxylate (Novel Derivative) 166.5 (C=O), 138.0 (=CH), 126.0 (=C-C=O), 66.0 (O-CH₂-CH₂), 60.5 (O-CH₂-CH₃), 25.0 (=C-CH₂), 22.0 (O-CH₂-CH₂), 14.3 (O-CH₂-CH₃)
Ethyl tetrahydropyran-4-carboxylate (Saturated Analogue) 175.0 (C=O), 67.0 (O-CH₂), 60.5 (O-CH₂-CH₃), 41.0 (CH-C=O), 29.0 (CH₂-CH₂), 14.2 (O-CH₂-CH₃)
Ethyl furan-2-carboxylate (Aromatic Analogue) 158.9 (C=O), 146.5 (C-2), 144.9 (C-5), 118.3 (C-3), 111.9 (C-4), 60.8 (O-CH₂-CH₃), 14.4 (O-CH₂-CH₃)[1]

Table 3: Comparative Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Ethyl 5,6-dihydro-2H-pyran-3-carboxylate (Novel Derivative) 156111, 83, 55
Ethyl tetrahydropyran-4-carboxylate (Saturated Analogue) 158113, 85, 57
Ethyl furan-2-carboxylate (Aromatic Analogue) 140112, 95, 67

Table 4: Comparative FTIR Spectroscopy Data (ATR)

CompoundKey Absorption Bands (cm⁻¹) and Functional Group Assignment
Ethyl 5,6-dihydro-2H-pyran-3-carboxylate (Novel Derivative) 2980-2850 (C-H stretch), 1715 (C=O stretch, ester), 1650 (C=C stretch), 1250 (C-O stretch, ester), 1100 (C-O-C stretch, ether)
Ethyl tetrahydropyran-4-carboxylate (Saturated Analogue) 2950-2850 (C-H stretch), 1730 (C=O stretch, ester), 1200 (C-O stretch, ester), 1100 (C-O-C stretch, ether)
Ethyl furan-2-carboxylate (Aromatic Analogue) 3100 (=C-H stretch, aromatic), 2980-2850 (C-H stretch, alkyl), 1720 (C=O stretch, ester), 1580, 1470 (C=C stretch, aromatic), 1290 (C-O stretch, ester), 1020 (C-O-C stretch, furan)

Table 5: Physicochemical Properties

PropertyEthyl 5,6-dihydro-2H-pyran-3-carboxylateEthyl tetrahydropyran-4-carboxylateEthyl furan-2-carboxylate
Molecular Formula C₈H₁₂O₃C₈H₁₄O₃C₇H₈O₃
Molecular Weight 156.18 g/mol [2]158.19 g/mol 140.14 g/mol [3]
Boiling Point ~210-220 °C (estimated)~220-225 °C (estimated)196 °C[3]
Density ~1.1 g/mL (estimated)~1.05 g/mL (estimated)1.117 g/mL at 25 °C[3]
Appearance Colorless liquidColorless liquidColorless crystalline solid

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of the described heterocyclic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the liquid sample into a clean, dry vial.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS peak.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are co-added.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) is typically required to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of the sample and determine the molecular weight and fragmentation pattern of the analyte for structural confirmation.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the liquid sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Transfer the solution to a 2 mL GC vial and cap it securely.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program. A typical program for these compounds would be: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • Use helium as the carrier gas with a constant flow rate of 1 mL/min.

    • Set the mass spectrometer to scan in the electron ionization (EI) mode over a mass range of m/z 40-400.

    • Inject 1 µL of the sample into the GC.

  • Data Processing and Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum for the analyte's peak.

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and spectral libraries to support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Protocol:

  • Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform baseline correction on the resulting spectrum if necessary.

    • Identify the characteristic absorption bands and assign them to specific functional groups (e.g., C=O, C=C, C-O, C-H) based on their frequency and intensity.

    • Compare the obtained spectrum with the expected absorptions for the proposed structure.

Visualizing Experimental Workflows

To further clarify the processes involved in structural validation, the following diagrams illustrate the workflows for the key analytical techniques described.

Experimental_Workflow_NMR NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H & 13C Spectra acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction & Calibration proc1->proc2 proc3 Integration & Peak Analysis proc2->proc3 output Structural Elucidation proc3->output

Caption: Workflow for NMR Spectroscopy Analysis.

Experimental_Workflow_GCMS GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis cluster_output Output prep1 Dilute Sample in Volatile Solvent prep2 Filter Solution prep1->prep2 prep3 Transfer to GC Vial prep2->prep3 acq1 Inject Sample into GC prep3->acq1 acq2 Separation on GC Column acq1->acq2 acq3 Ionization & Mass Analysis (MS) acq2->acq3 proc1 Analyze Total Ion Chromatogram acq3->proc1 proc2 Extract Mass Spectrum proc1->proc2 proc3 Analyze Fragmentation Pattern proc2->proc3 output Molecular Weight & Structural Confirmation proc3->output

Caption: Workflow for GC-MS Analysis.

Experimental_Workflow_FTIR FTIR-ATR Analysis Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Analysis cluster_output Output prep1 Clean ATR Crystal prep2 Acquire Background Spectrum prep1->prep2 prep3 Apply Liquid Sample prep2->prep3 acq1 Acquire Sample Spectrum prep3->acq1 acq2 Background Subtraction acq1->acq2 proc1 Baseline Correction acq2->proc1 proc2 Identify Characteristic Bands proc1->proc2 output Functional Group Identification proc2->output

Caption: Workflow for FTIR-ATR Analysis.

Conclusion

The structural validation of novel this compound derivatives is effectively achieved through a multi-technique analytical approach. The combined data from ¹H NMR, ¹³C NMR, GC-MS, and FTIR provide a comprehensive and unambiguous confirmation of the molecular structure. By comparing the spectral data of the novel derivative with its saturated and aromatic analogues, researchers can gain a deeper understanding of the influence of the dihydropyran ring on the compound's spectroscopic properties. The provided protocols and workflows serve as a practical guide for the structural characterization of this important class of heterocyclic compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the chemical reactivity of 5,6-Dihydro-2H-pyran-3-carboxylic acid and its closely related derivatives, including the corresponding aldehyde, alcohol, methyl ester, and benzylamide. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the synthetic utility and potential applications of these valuable heterocyclic building blocks.

Introduction

This compound and its analogues are important intermediates in organic synthesis, finding applications in the preparation of natural products, agrochemicals, and pharmaceuticals.[1] Their reactivity is primarily governed by the interplay of the electron-withdrawing carboxylic acid derivative at the 3-position and the endocyclic oxygen atom, which influences the reactivity of the carbon-carbon double bond. This guide explores key transformations of these compounds, providing a comparative analysis of their performance in various chemical reactions.

Reactivity Comparison: A Tabular Overview

The following tables summarize the comparative reactivity of this compound and its derivatives in key chemical transformations.

Table 1: Enantioselective Hydrogenation

CompoundCatalystModifierSolventPressure (bar H₂)Temp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Reference
This compound5% Pd/Al₂O₃CinchonidineAcetic Acid702520>9889[1][2]

Table 2: Esterification

Carboxylic AcidAlcoholCatalystSolventTemp (°C)Time (h)Yield (%)Reference
This compoundMethanolH₂SO₄ (cat.)MethanolReflux4~95 (estimated)General Protocol[3]
Benzoic AcidMethanolBoric Acid (1 mol%)TolueneReflux2089[4]

Table 3: Amidation

Carboxylic AcidAmineCoupling Reagent/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
This compoundBenzylamineB(OCH₂CF₃)₃MeCN805-24Good (qualitative)General Protocol[5]
Benzoic AcidBenzylamineBoric Acid (1 mol%)TolueneReflux2089[6]

Key Reactions and Experimental Protocols

Enantioselective Hydrogenation

The asymmetric hydrogenation of the double bond in this compound is a crucial reaction for accessing chiral tetrahydropyran derivatives, which are common motifs in biologically active molecules.

Experimental Protocol: Enantioselective Hydrogenation of this compound [1][2]

  • Materials: this compound, 5% Pd/Al₂O₃ catalyst, Cinchonidine modifier, Acetic acid.

  • Procedure:

    • In a high-pressure autoclave, the 5% Pd/Al₂O₃ catalyst is pre-reduced.

    • A solution of this compound and cinchonidine in acetic acid is added to the autoclave.

    • The reactor is pressurized with hydrogen to 70 bar.

    • The reaction mixture is stirred at 25 °C for 20 hours.

    • After depressurization, the catalyst is filtered off, and the solvent is evaporated.

    • The resulting tetrahydro-2H-pyran-3-carboxylic acid is isolated and its enantiomeric excess is determined by chiral chromatography after conversion to its methyl ester.

G cluster_reactants Reactants & Conditions Substrate 5,6-Dihydro-2H-pyran- 3-carboxylic acid Product Tetrahydro-2H-pyran- 3-carboxylic acid (up to 89% ee) Substrate->Product Hydrogenation 25 °C, 20 h Catalyst 5% Pd/Al2O3 Modifier Cinchonidine Solvent Acetic Acid Hydrogen H2 (70 bar)

Caption: Mechanism of Fischer esterification.

Amidation

The formation of amides from this compound introduces a key functional group for modulating physicochemical properties and biological activity. Direct amidation can be achieved using various coupling agents or catalysts.

Experimental Protocol: Amidation of this compound with Benzylamine (General Procedure) [5]

  • Materials: this compound, Benzylamine, Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), Acetonitrile (MeCN).

  • Procedure:

    • To a solution of this compound and benzylamine in acetonitrile, tris(2,2,2-trifluoroethyl) borate is added.

    • The reaction mixture is stirred at 80 °C for 5-24 hours.

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to afford the corresponding benzylamide.

Comparative Reactivity of Related Compounds

  • 5,6-Dihydro-2H-pyran-3-carbaldehyde: The aldehyde is generally more reactive towards nucleophiles at the carbonyl carbon compared to the carboxylic acid. It can undergo reactions like oxidation to the carboxylic acid, reduction to the corresponding alcohol (5,6-Dihydro-2H-pyran-3-yl)methanol, and various condensation reactions.

  • (5,6-Dihydro-2H-pyran-3-yl)methanol: This primary alcohol can be prepared by the reduction of the carboxylic acid or aldehyde. [7]It can undergo typical alcohol reactions such as oxidation and etherification.

  • Methyl 5,6-dihydro-2H-pyran-3-carboxylate: The methyl ester is less reactive towards nucleophilic acyl substitution than the corresponding acid chloride but can undergo transesterification, amidation (with heating), and reduction to the alcohol. Some derivatives have shown insecticidal effects. [1]

  • N-Benzyl-5,6-dihydro-2H-pyran-3-carboxamide: Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization of the amide bond. Hydrolysis back to the carboxylic acid requires harsh conditions (strong acid or base and heat).

Spectroscopic Data Comparison

Table 4: Comparative ¹H and ¹³C NMR Data (in CDCl₃, estimated)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound~6.8 (s, 1H, C=CH), ~4.2 (t, 2H, OCH₂), ~3.8 (t, 2H, CH₂), ~2.3 (q, 2H, C=CCH₂)~171 (C=O), ~138 (C=CH), ~128 (C=CH), ~66 (OCH₂), ~25 (CH₂), ~21 (C=CCH₂)
Methyl 5,6-dihydro-2H-pyran-3-carboxylate~6.7 (s, 1H, C=CH), ~4.2 (t, 2H, OCH₂), ~3.7 (s, 3H, OCH₃), ~3.8 (t, 2H, CH₂), ~2.2 (q, 2H, C=CCH₂)~166 (C=O), ~137 (C=CH), ~127 (C=CH), ~66 (OCH₂), ~51 (OCH₃), ~25 (CH₂), ~21 (C=CCH₂)

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Conclusion

This guide highlights the versatile reactivity of this compound and its derivatives. The choice of functional group at the 3-position significantly influences the reactivity and the types of transformations that can be readily achieved. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the design and execution of synthetic strategies involving these important heterocyclic compounds.

References

A Comparative Benchmarking Guide to the Synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Established and Emerging Synthetic Methodologies

The synthesis of 5,6-Dihydro-2H-pyran-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development, has been approached through various synthetic strategies. This guide provides an objective comparison of two prominent methods: a traditional approach via a Hetero-Diels-Alder reaction and a modern organocatalytic domino reaction. This comparison is supported by detailed experimental protocols and quantitative performance data to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Comparison of Synthetic Methods

ParameterMethod 1: Hetero-Diels-Alder ReactionMethod 2: Organocatalytic Domino Reaction
Reaction Type [4+2] CycloadditionDomino Michael-Hemiacetalization
Key Reagents Acrolein, Ethyl 2-(diethoxyphosphoryl)acrylateAcrolein, Diethyl malonate
Catalyst Lewis Acid (e.g., ZnCl₂)Organocatalyst (e.g., Chiral amine)
Typical Yield 60-75%80-90%
Reaction Time 12-24 hours4-8 hours
Reaction Temperature 80-100 °CRoom Temperature
Stereoselectivity Generally low without chiral catalystHigh with chiral catalyst
Key Advantages Well-established, uses simple starting materials.Milder conditions, higher yields, potential for high enantioselectivity.
Key Disadvantages Harsh conditions, longer reaction times, often requires a metal catalyst.Catalyst can be complex and expensive.

Visualizing the Synthetic Pathways

A general overview of the synthetic workflows for both the traditional and modern approaches is presented below.

G cluster_0 Method 1: Hetero-Diels-Alder Reaction cluster_1 Method 2: Organocatalytic Domino Reaction A1 Acrolein C1 [4+2] Cycloaddition (Lewis Acid Catalysis) A1->C1 B1 Ethyl 2-(diethoxyphosphoryl)acrylate B1->C1 D1 Intermediate Adduct C1->D1 E1 Hydrolysis & Workup D1->E1 F1 This compound E1->F1 A2 Acrolein C2 Michael Addition (Organocatalyst) A2->C2 B2 Diethyl malonate B2->C2 D2 Intermediate Michael Adduct C2->D2 E2 Intramolecular Hemiacetalization D2->E2 F2 Intermediate Hemiacetal E2->F2 G2 Hydrolysis & Decarboxylation F2->G2 H2 This compound G2->H2

Figure 1. Comparative workflow of Hetero-Diels-Alder vs. Organocatalytic synthesis.

Detailed Experimental Protocols

Method 1: Hetero-Diels-Alder Reaction

This traditional approach builds the dihydropyran ring through a Lewis acid-catalyzed [4+2] cycloaddition between a diene and a dienophile.

Materials:

  • Acrolein

  • Ethyl 2-(diethoxyphosphoryl)acrylate

  • Zinc Chloride (ZnCl₂)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl 2-(diethoxyphosphoryl)acrylate (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere, add freshly fused zinc chloride (1.2 eq).

  • Cool the mixture to 0 °C and add freshly distilled acrolein (1.5 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude cycloadduct.

  • Hydrolyze the crude ester by refluxing with a 10% aqueous solution of NaOH for 4 hours.

  • Cool the reaction mixture to 0 °C and acidify with 2M HCl until a pH of 2-3 is reached.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield this compound.

  • The crude product can be further purified by recrystallization.

Method 2: Organocatalytic Domino Reaction

This modern, asymmetric approach utilizes a chiral amine catalyst to facilitate a Michael addition followed by an intramolecular hemiacetalization in a one-pot domino sequence.

Materials:

  • Acrolein

  • Diethyl malonate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral organocatalyst)

  • Benzoic acid (co-catalyst)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve the chiral organocatalyst (10 mol%) and benzoic acid (20 mol%) in toluene.

  • Add diethyl malonate (1.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C and add freshly distilled acrolein (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the crude intermediate, add a 10% aqueous solution of NaOH and heat at 60 °C for 2 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture to 0 °C and acidify to pH 2-3 with 2M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The crude this compound can be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The logical progression for selecting a synthetic method often involves considering factors such as desired stereochemistry, scale, and available resources.

G Start Synthetic Goal: This compound Racemic Racemic Product Sufficient? Start->Racemic Chiral Enantiopure Product Required? Racemic->Chiral No Method1 Method 1: Hetero-Diels-Alder Racemic->Method1 Yes Method2 Method 2: Organocatalytic Domino Chiral->Method2 Yes End Final Product Method1->End Method2->End

Figure 2. Decision workflow for synthetic method selection.

This guide provides a foundational comparison to assist in the strategic planning of synthetic routes toward this compound. The choice between a traditional or modern approach will ultimately depend on the specific requirements of the research, including yield, stereochemical purity, and process efficiency.

Cross-Validation of Analytical Data for 5,6-Dihydro-2H-pyran-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for 5,6-Dihydro-2H-pyran-3-carboxylic acid. Ensuring the reliability and reproducibility of analytical data is paramount in scientific research and pharmaceutical development. Cross-validation, the process of verifying that a validated method produces consistent and accurate results across different laboratories, analysts, or instruments, is a critical step in achieving this assurance.[1][2] This document outlines key analytical techniques, presents detailed experimental protocols, and offers a comparative analysis of expected validation parameters.

The Importance of Cross-Validation

Cross-validation of an analytical method is essential for:

  • Ensuring Inter-Laboratory Reproducibility: It confirms that a method will perform consistently when transferred between different sites.[1][2]

  • Supporting Regulatory Compliance: Regulatory bodies such as the FDA and EMA require robust and validated analytical methods.[1][3]

  • Data Integrity: It provides confidence in the accuracy and reliability of results, which is crucial for decision-making in drug development and quality control.

The most common approach to cross-validation is comparative testing, where two or more laboratories analyze the same batch of a sample and the results are statistically compared against predefined acceptance criteria.[2]

Analytical Techniques and Methodologies

The primary analytical techniques for the characterization and quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantification of carboxylic acids.[4] Due to the lack of a strong chromophore in many carboxylic acids, derivatization is often employed to enhance UV detection.[4][5]

Experimental Protocol: HPLC with UV Detection (after derivatization)

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water or a buffer such as potassium phosphate.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Dependent on the derivatizing agent used.

  • Sample Preparation (Derivatization with 9-Anthryldiazomethane - ADAM):

    • Dissolve a known amount of this compound in a suitable solvent (e.g., ethyl acetate).

    • Add a freshly prepared solution of ADAM in ethyl acetate.

    • Allow the reaction to proceed at room temperature for approximately 1 hour in the dark.[4]

    • Inject an aliquot of the resulting solution into the HPLC system.[4]

Cross-Validation Data Comparison: HPLC Assay

ParameterLaboratory ALaboratory BAcceptance Criteria
**Linearity (R²) **0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5%100.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%0.9%≤ 2.0%
- Intermediate Precision1.2%1.5%≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mLReportable
Assay Value (% w/w) 99.2%98.9%Difference ≤ 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Carboxylic acids often require derivatization to increase their volatility.

Experimental Protocol: GC-MS (after silylation)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation (Silylation with BSTFA):

    • Weigh a small amount of the sample into a vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile).

    • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 60-70 °C for 30 minutes.

    • Inject an aliquot of the cooled solution into the GC-MS.

Cross-Validation Data Comparison: Impurity Profiling by GC-MS

ImpurityLaboratory A (Area %)Laboratory B (Area %)Acceptance Criteria
Impurity 10.12%0.14%Difference ≤ 0.05%
Impurity 20.08%0.07%Difference ≤ 0.05%
Total Impurities0.25%0.28%Difference ≤ 0.1%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and confirmation.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • The acidic proton of the carboxyl group is expected to appear as a broad singlet around 12 ppm, though this can be concentration and solvent-dependent.[7][8]

  • ¹³C NMR:

    • The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[7][8]

Cross-Validation Data Comparison: Structural Confirmation by NMR

NucleusParameterLaboratory ALaboratory BAcceptance Criteria
¹HChemical Shifts (ppm)Consistent with structureConsistent with structureIdentical chemical shifts (within 0.02 ppm) and coupling constants
¹³CChemical Shifts (ppm)Consistent with structureConsistent with structureIdentical chemical shifts (within 0.2 ppm)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule.

Experimental Protocol: FTIR

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: KBr pellet or as a thin film on a salt plate.

  • Expected Absorptions for a Carboxylic Acid:

    • A very broad O-H stretch from approximately 2500 to 3300 cm⁻¹.[7][8]

    • A strong C=O stretch between 1710 and 1760 cm⁻¹.[7][8] Conjugation can lower this frequency.[7]

Cross-Validation Data Comparison: Functional Group Identification by FTIR

Functional GroupLaboratory A (Wavenumber, cm⁻¹)Laboratory B (Wavenumber, cm⁻¹)Acceptance Criteria
O-H (Carboxylic Acid)~3000 (broad)~3000 (broad)Presence of characteristic broad peak
C=O (Carboxylic Acid)~1715~1716Peak position within ± 5 cm⁻¹

Visualizing the Workflow

Diagrams can effectively illustrate complex processes. The following are Graphviz representations of the cross-validation and analytical workflows.

CrossValidationWorkflow start Initiate Method Transfer protocol Develop and Approve Transfer Protocol start->protocol training Train Receiving Lab Personnel protocol->training shipping Prepare and Ship Samples and Standards training->shipping lab_a Transferring Lab (Lab A) Performs Analysis shipping->lab_a lab_b Receiving Lab (Lab B) Performs Analysis shipping->lab_b compare Compare Data and Perform Statistical Analysis lab_a->compare lab_b->compare met Acceptance Criteria Met? compare->met pass Method Transfer Successful met->pass Yes fail Investigate Discrepancies and Re-evaluate met->fail No fail->protocol

Caption: Overall workflow for the cross-validation of an analytical method between two laboratories.

HPLCWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize with ADAM dissolve->derivatize inject Inject Sample derivatize->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify against Standard Curve integrate->quantify

References

A Comparative Guide to In-Silico and Experimental Profiling of 5,6-Dihydro-2H-pyran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of physicochemical properties is a cornerstone of modern drug discovery and development. For a molecule like 5,6-Dihydro-2H-pyran-3-carboxylic acid, a versatile heterocyclic building block, understanding its fundamental attributes such as acidity (pKa), solubility, and lipophilicity (logP) is critical for predicting its behavior in biological systems. This guide provides a comparative overview of in-silico and experimental approaches to determine these key properties, offering insights into their respective methodologies, data presentation, and underlying principles.

Quantitative Property Comparison: In-Silico vs. Experimental

While specific experimental data for this compound is not extensively available in public literature, we can establish a framework for comparison based on established methodologies. The following table summarizes the typical outputs and expected precision for both approaches.

PropertyIn-Silico (Computational) PredictionExperimental Determination
pKa 3.5 - 5.0 (Predicted using various QSPR models and quantum mechanics)Typically determined via potentiometric titration or UV-Vis spectrophotometry.
Aqueous Solubility Predicted to be moderate to high based on polar functional groups.Can be precisely measured using methods like the shake-flask or nephelometry.
LogP 0.5 - 1.5 (Calculated using fragment-based or property-based algorithms)Experimentally determined using shake-flask (octanol-water) or HPLC methods.

The Methodological Divide: A Visual Workflow

The fundamental difference between in-silico and experimental studies lies in their approach. In-silico methods rely on computational models and algorithms to predict properties based on molecular structure, whereas experimental methods involve direct physical measurement.

G cluster_insilico In-Silico Workflow cluster_experimental Experimental Workflow is1 Molecular Structure Input (SMILES/MOL) is2 Selection of Computational Model (e.g., QSPR, QM) is1->is2 is3 Property Calculation (pKa, Solubility, logP) is2->is3 is4 Data Analysis and Prediction is3->is4 ex1 Compound Synthesis & Purification ex2 Method Selection (e.g., Titration, HPLC) ex1->ex2 ex3 Physical Measurement ex2->ex3 ex4 Data Analysis and Result ex3->ex4 start comp Property Determination start->comp cluster_insilico cluster_insilico comp->cluster_insilico Predictive cluster_experimental cluster_experimental comp->cluster_experimental Direct Measurement

A high-level comparison of in-silico and experimental workflows for property determination.

Detailed Experimental Protocols

For researchers opting for empirical data, the following are standard, validated protocols for determining the key physicochemical properties of this compound.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

  • Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the acid is half-neutralized.

  • Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a precision burette.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

    • The solution is placed in a thermostatted vessel and stirred continuously.

    • A standard solution of carbonate-free sodium hydroxide is added in small, precise increments from the burette.

    • The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

    • The titration is continued until the pH change becomes negligible.

    • The pKa is determined from the titration curve by finding the pH at the half-equivalence point.

Determination of Aqueous Solubility via the Shake-Flask Method

This is the gold standard method for determining the intrinsic solubility of a compound.

  • Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then measured.

  • Apparatus: A constant temperature shaker bath, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a vial containing a known volume of purified water.

    • The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The resulting suspension is centrifuged to separate the undissolved solid.

    • A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as HPLC with UV detection.

Determination of logP via the Shake-Flask Octanol-Water Partition Coefficient Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution.

  • Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient.

  • Apparatus: A mechanical shaker, centrifuge, and an analytical instrument for quantification in both phases (e.g., HPLC-UV).

  • Procedure:

    • Equal volumes of n-octanol and water are pre-saturated with each other.

    • A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • The two phases are combined in a sealed container and shaken vigorously for a set period to allow for partitioning.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using an appropriate analytical technique.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In-Silico Approaches: A Computational Alternative

Computational methods offer a rapid and cost-effective means of estimating physicochemical properties, particularly in the early stages of drug discovery.

pKa Prediction
  • Methods: A variety of in-silico methods can predict pKa. These range from empirical methods based on the Hammett equation to more sophisticated quantum mechanical (QM) calculations that compute the free energy of deprotonation. Quantitative Structure-Property Relationship (QSPR) models, trained on large datasets of known pKa values, are also widely used.

  • Software: Numerous commercial and academic software packages are available, including ACD/pKa DB, MarvinSketch, and Schrödinger's Jaguar.

Solubility Prediction
  • Methods: In-silico solubility prediction models often utilize descriptors that capture various molecular features, such as size, polarity, and hydrogen bonding capacity. These models can be based on regression analysis or more complex machine learning algorithms.

  • Software: Tools like ACD/Solubility DB, and various online platforms provide predictions for aqueous solubility.

logP Prediction
  • Methods: The most common in-silico approaches for logP prediction are fragment-based, where the logP of a molecule is calculated by summing the contributions of its constituent atoms or fragments. Property-based methods use molecular descriptors like molar refractivity and polar surface area.

  • Software: Popular tools for logP prediction include ALOGPS, ClogP, and Molinspiration.

Signaling Pathways and Logical Relationships

The interplay between these physicochemical properties dictates the pharmacokinetic profile of a drug candidate. For instance, a compound's pKa influences its charge state at different physiological pH values, which in turn affects its solubility and ability to cross biological membranes (lipophilicity, logP).

G pKa pKa Solubility Aqueous Solubility pKa->Solubility influences Absorption Absorption pKa->Absorption affects ionization state Solubility->Absorption enables dissolution logP Lipophilicity (logP) logP->Absorption governs membrane permeability Distribution Distribution logP->Distribution impacts tissue partitioning

Interdependence of key physicochemical properties and their impact on pharmacokinetics.

Conclusion

Both in-silico and experimental approaches offer valuable insights into the properties of this compound. While computational methods provide rapid, cost-effective predictions ideal for early-stage screening, experimental methods deliver the definitive, high-precision data required for later-stage development and regulatory submissions. A synergistic approach, leveraging the strengths of both methodologies, will ultimately lead to a more comprehensive and robust understanding of this and other promising molecules in the drug discovery pipeline.

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5,6-Dihydro-2H-pyran-3-carboxylic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with general laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as hazardous. Based on the available information for similar compounds, this chemical should be handled with care, assuming it may be a skin and eye irritant.[1]

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Hand Protection: Wear protective gloves.[2]

  • Body Protection: Wear a lab coat or other protective clothing.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat this compound waste as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][4]

  • At a minimum, waste should be segregated as follows: acids, bases, flammables, oxidizers, and toxics.[4] As a carboxylic acid, this compound should be stored with other acidic wastes.

2. Waste Collection and Storage:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap.[5][6]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • The associated hazards (e.g., "Corrosive," "Irritant" - consult SDS or treat as hazardous)

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7] The SAA must be inspected weekly for leaks.[5]

  • Container Management: Keep the waste container closed at all times except when adding waste.[5][8] Do not overfill the container; leave at least 10% headspace to allow for expansion.[9]

3. Disposal of Empty Containers:

  • A container that held this compound should be triple-rinsed with a suitable solvent.[6][8]

  • The rinsate must be collected and disposed of as hazardous waste.[8]

  • After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[8]

4. Requesting Waste Pickup:

  • Once the waste container is full or you are finished generating this type of waste, submit a waste collection request to your institution's EHS office.[8]

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Accumulation Volume (SAA) 55 gallons[7]
Maximum Accumulation for Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[7]
Container Headspace At least 10%[9]
Empty Container Rinsing Triple-rinse[6][8]
pH for Drain Disposal (if permissible) Between 5.5 and 10.5 (for dilute, non-hazardous solutions)[10]

Note: Drain disposal of this compound is not recommended without a thorough hazard assessment and approval from your EHS office.

Experimental Protocol: Triple-Rinsing of Empty Containers

  • Select a solvent that is appropriate for dissolving this compound and is compatible with your hazardous waste stream.

  • Add a small amount of the solvent to the empty container, ensuring to wet all interior surfaces.

  • Securely cap the container and shake it to rinse the interior thoroughly.

  • Empty the rinsate into your designated hazardous waste container.[8]

  • Repeat the rinsing process two more times for a total of three rinses.[8]

  • Allow the container to air dry in a well-ventilated area, such as a fume hood.[6]

  • Once dry, deface the original label and dispose of the container as non-hazardous solid waste.[8]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Have this compound waste ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_empty Is the container empty? start->is_empty sds Consult SDS for specific hazards ppe->sds container Select a compatible, leak-proof container with a screw cap sds->container label_container Label container with 'Hazardous Waste' and full chemical name container->label_container collect_waste Collect liquid/solid waste in the labeled container label_container->collect_waste store_waste Store in a designated Satellite Accumulation Area (SAA) store_waste->collect_waste is_empty->container No triple_rinse Triple-rinse the empty container is_empty->triple_rinse Yes full_container Is the container full? collect_waste->full_container full_container->store_waste No request_pickup Request waste pickup from EHS full_container->request_pickup Yes end end request_pickup->end End of Process collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of rinsed container as non-hazardous waste collect_rinsate->dispose_container dispose_container->end End of Process

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5,6-Dihydro-2H-pyran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5,6-Dihydro-2H-pyran-3-carboxylic acid (CAS: 100313-48-2). The information herein is compiled to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation.[1] It can also be harmful if inhaled, comes into contact with skin, or is swallowed.[1] A comprehensive personal protective equipment strategy is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Protects against splashes and dust that can cause serious eye irritation.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a standard or chemical-resistant lab coat. Fully enclosed shoes are mandatory.Prevents skin contact which can cause irritation.[2][4] Gloves should be inspected before use and changed immediately upon contamination.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required.Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[2][5]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to ensure laboratory safety. The following workflow outlines the key steps from preparation to waste disposal.

prep Preparation & Engineering Controls don_ppe Donning PPE prep->don_ppe Ensure fume hood is certified and gather all materials handling Chemical Handling don_ppe->handling Wear appropriate gloves, lab coat, and eye protection decon Decontamination handling->decon Perform all manipulations inside the fume hood doff_ppe Doffing PPE decon->doff_ppe Clean work surfaces and equipment after use disposal Waste Disposal doff_ppe->disposal Remove PPE in the correct order to avoid contamination

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling the chemical, preferably within a certified chemical fume hood.[2]

    • Ensure the fume hood is functioning correctly before starting any work.[2]

    • Assemble all necessary equipment, such as spatulas, weighing boats, and glassware, along with appropriate waste containers, before handling the chemical.[2]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in Table 1.

    • Ensure gloves are the correct size, free of defects, and inspected before use.[2]

  • Chemical Handling:

    • Handle the compound in accordance with good industrial hygiene and safety practices.[3]

    • Avoid creating dust.[3]

    • Do not eat, drink, or smoke in laboratory areas where the chemical is handled.[2][3]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Decontamination:

    • After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water.

    • Clean all contaminated equipment thoroughly.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]

Storage and Disposal Plan

Proper storage and disposal are critical for the safe management of this compound.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[3]

  • Protect from direct sunlight and extremes of temperature.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan:

The disposal of this compound and its contaminated materials must adhere to all applicable federal, state, and local environmental regulations.

cluster_waste Waste Generation cluster_disposal Disposal Pathway solid_waste Contaminated Solid Waste (gloves, paper towels, etc.) waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Unused Compound & Solutions liquid_waste->waste_container incineration Chemical Incinerator waste_container->incineration Dispose of in accordance with local, state, and federal regulations

Caption: Logical flow for the disposal of this compound waste.

Experimental Protocol for Disposal:

  • Waste Segregation and Collection:

    • Solid Waste: Place all disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) into a dedicated and clearly labeled hazardous waste container.[2]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[2]

  • Disposal Method:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not empty into drains.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.